AL-611
Description
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Properties
Molecular Formula |
C25H33F2N6O8P |
|---|---|
Molecular Weight |
614.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C25H33F2N6O8P/c1-6-37-19-17-18(30-23(28)31-19)33(13-29-17)22-24(5,26)21(35)25(27,40-22)12-38-42(36,41-16-10-8-7-9-11-16)32-15(4)20(34)39-14(2)3/h7-11,13-15,21-22,35H,6,12H2,1-5H3,(H,32,36)(H2,28,30,31)/t15-,21-,22+,24+,25+,42?/m0/s1 |
InChI Key |
ZPUNZSJZZGWNSN-UNWTUYFGSA-N |
Isomeric SMILES |
CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@]([C@@H]([C@](O3)(COP(=O)(N[C@@H](C)C(=O)OC(C)C)OC4=CC=CC=C4)F)O)(C)F)N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)(COP(=O)(NC(C)C(=O)OC(C)C)OC4=CC=CC=C4)F)O)(C)F)N |
Origin of Product |
United States |
Foundational & Exploratory
AL-611: A Technical Guide to its Mechanism of Action Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of AL-611, a potent nucleotide analogue inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document details the molecular interactions, enzymatic inhibition, and cellular activity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.
Introduction to this compound and its Target: HCV NS5B Polymerase
Hepatitis C is a liver disease caused by the Hepatitis C Virus, a single-stranded RNA virus. A critical enzyme for the replication of the HCV genome is the RNA-dependent RNA polymerase (RdRp) known as non-structural protein 5B (NS5B). This enzyme is the catalytic core of the HCV replication complex and is responsible for synthesizing new viral RNA genomes.[1][2] Due to its essential role in the viral life cycle and the absence of a human homologue, NS5B is a prime target for direct-acting antiviral (DAA) therapies.
This compound is a phosphoramidate prodrug of a 2',4'-substituted guanosine nucleotide analogue designed to target the HCV NS5B polymerase.[3][4] As a prodrug, this compound is designed for efficient oral delivery and intracellular conversion to its active triphosphate form, which then acts as a competitive inhibitor of the NS5B polymerase.[3][4]
The HCV Replication Cycle and the Role of NS5B
The replication of HCV is a multi-step process that occurs in the cytoplasm of infected hepatocytes.[5][6] The virus enters the cell, and its RNA genome is translated into a single polyprotein, which is then cleaved by viral and host proteases into structural and non-structural proteins.[2][5] The non-structural proteins, including NS5B, assemble into a replication complex associated with intracellular membranes, forming a "membranous web" where RNA replication takes place.[1]
The NS5B polymerase catalyzes the synthesis of a negative-strand RNA intermediate using the positive-strand viral genome as a template. This negative-strand intermediate then serves as a template for the synthesis of new positive-strand viral genomes.[1][2] These newly synthesized genomes can be translated into more viral proteins, used for further replication, or packaged into new virus particles to be released from the cell.[2]
References
- 1. Progress, evolving therapeutic/diagnostic approaches, and challenges in the management of hepatitis C virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
AL-611: A Guanosine Nucleotide Analogue for the Treatment of Hepatitis C
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AL-611 is a phosphoramidate prodrug of a novel guanosine nucleotide analogue developed for the treatment of Hepatitis C Virus (HCV) infection. As a nucleoside analogue, this compound is designed to be orally administered and subsequently metabolized within the body to its active triphosphate form. This active metabolite then acts as a potent and selective inhibitor of the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[1][2] By mimicking the natural guanosine nucleotide, the triphosphate of this compound's parent compound is incorporated into the nascent viral RNA chain, leading to premature chain termination and the halting of viral replication.[1][2] This guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro activity, and pharmacokinetic profile in preclinical models.
Data Summary
The following tables summarize the key quantitative data for this compound and its active triphosphate form.
Table 1: In Vitro Activity of this compound and its Triphosphate Metabolite
| Compound | Assay | Genotype | IC50 / EC50 (nM) |
| This compound Triphosphate | HCV NS5B Polymerase Assay | 1b | 130 |
| This compound | HCV Replicon Assay | 1b | 5 |
Data extracted from Wang G, et al. J Med Chem. 2020.
Table 2: Intracellular Nucleoside Triphosphate (NTP) Formation
| Cell Type | Compound | Concentration (µM) | Time (h) | NTP Level (pmol/10^6 cells) |
| Primary Human Hepatocytes | This compound | 1 | 24 | High (Specific values not publicly available) |
Information based on statements in Wang G, et al. J Med Chem. 2020, indicating high levels of the nucleoside 5'-triphosphate were observed.[1][2]
Mechanism of Action
This compound is a phosphoramidate prodrug, a chemical modification designed to enhance its oral bioavailability and facilitate its entry into hepatocytes, the primary site of HCV replication. Once inside the hepatocyte, the phosphoramid हमरate moiety is cleaved by cellular enzymes to release the monophosphate of the guanosine nucleoside analogue. This monophosphate is then further phosphorylated by host cell kinases to its active triphosphate form.
The active triphosphate metabolite of this compound's parent compound acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It mimics the natural guanosine triphosphate and is incorporated into the elongating viral RNA strand. However, due to modifications in its sugar moiety, the incorporated analogue prevents the addition of the next nucleotide, thereby causing premature chain termination and inhibiting viral replication.
Experimental Protocols
HCV NS5B Polymerase Assay
The inhibitory activity of the triphosphate form of this compound's parent compound against the HCV NS5B polymerase was determined using an in vitro enzymatic assay. A detailed protocol based on standard methodologies is as follows:
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (genotype 1b) was purified. A synthetic RNA template and a complementary primer were used to initiate RNA synthesis.
-
Reaction Mixture: The assay was performed in a reaction buffer containing Tris-HCl, MgCl2, DTT, KCl, and a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one of them being radiolabeled (e.g., [α-³²P]GTP) for detection.
-
Inhibition Assay: The triphosphate of this compound's parent compound was serially diluted and pre-incubated with the NS5B polymerase and the template-primer complex.
-
Initiation and Elongation: The reaction was initiated by the addition of the NTP mixture. The reaction was allowed to proceed at 30°C for a specified time.
-
Quenching and Detection: The reaction was stopped by the addition of EDTA. The newly synthesized radiolabeled RNA was captured on a filter membrane and the unincorporated nucleotides were washed away. The radioactivity on the filter, corresponding to the amount of synthesized RNA, was quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, was calculated by fitting the dose-response data to a sigmoidal curve.
HCV Replicon Assay
The antiviral activity of this compound in a cellular context was evaluated using an HCV replicon assay. This assay utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV RNA that can replicate autonomously.
-
Cell Culture: Huh-7 cells containing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene were cultured in DMEM supplemented with fetal bovine serum and G418 (for selection of replicon-containing cells).
-
Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound.
-
Incubation: The plates were incubated for 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Luciferase Assay: After incubation, the cells were lysed, and the luciferase activity, which is proportional to the level of HCV RNA replication, was measured using a luminometer.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using a CellTiter-Glo assay) was performed to assess the effect of the compound on cell viability.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, was determined from the dose-response curve of the luciferase signal. The CC50 (50% cytotoxic concentration) was also determined to calculate the selectivity index (SI = CC50/EC50).
Determination of Intracellular Nucleoside Triphosphate Levels
The formation of the active triphosphate metabolite of this compound's parent compound in primary human hepatocytes was quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Cell Treatment: Primary human hepatocytes were incubated with this compound at a specified concentration for various time points.
-
Cell Lysis and Extraction: After incubation, the cells were washed with cold phosphate-buffered saline and lysed with a cold extraction solution (e.g., 70% methanol) to precipitate proteins and extract the intracellular metabolites.
-
Sample Preparation: The cell lysates were centrifuged to remove cell debris, and the supernatant containing the nucleotides was collected and dried. The dried extract was then reconstituted in a suitable buffer for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The reconstituted samples were injected into an LC-MS/MS system. The separation of the triphosphate metabolite from other cellular nucleotides was achieved using an appropriate HPLC column (e.g., an anion-exchange column). The detection and quantification of the triphosphate were performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantification: The concentration of the triphosphate metabolite was determined by comparing its peak area to a standard curve generated with a known amount of the synthesized triphosphate standard. The results were normalized to the number of cells.
Clinical Development
A Phase 1 clinical trial (NCT03253471) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and patients with HCV infection. However, the trial was terminated due to a strategic decision by the sponsoring company to discontinue the development of their portfolio of compounds for the treatment of hepatitis C. As a result, no clinical data from this study has been publicly released.
Conclusion
This compound is a promising guanosine nucleotide analogue prodrug that demonstrates potent inhibition of HCV replication in preclinical studies. Its mechanism of action, targeting the essential NS5B polymerase, and its efficient conversion to the active triphosphate form in hepatocytes highlight its potential as an antiviral agent. While its clinical development was halted due to strategic reasons, the preclinical data for this compound provide valuable insights for the design and development of future nucleoside analogue inhibitors for the treatment of viral diseases.
References
The Discovery and Synthesis of AL-611: A Novel Anti-HCV Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the discovery, synthesis, and preclinical evaluation of AL-611, a novel phosphoramidate prodrug of a guanosine nucleotide analog. This compound was identified as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the viral replication cycle. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying mechanism of action of this compound, intended for professionals in the field of drug development and virology.
Introduction
Chronic hepatitis C (CHC) is a significant global health issue caused by the hepatitis C virus.[1][2] While direct-acting antiviral (DAA) therapies have achieved high cure rates, there is an ongoing need for new agents with improved profiles, such as shorter treatment durations.[1][2] The HCV NS5B polymerase is a prime target for antiviral drug development due to its essential role in viral RNA replication.[3][4] this compound emerged from a research program focused on the synthesis and evaluation of 2',3'- and 2',4'-substituted guanosine nucleotide analogs as HCV NS5B polymerase inhibitors.[1][2]
Mechanism of Action
This compound is a phosphoramidate prodrug, designed to efficiently deliver its active triphosphate form into hepatocytes.[5] Once inside the cell, this compound undergoes metabolic activation to the corresponding nucleoside 5'-triphosphate. This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By mimicking the natural substrate, it becomes incorporated into the growing viral RNA chain, leading to chain termination and halting viral replication.
Caption: Mechanism of action of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of a modified guanosine nucleoside. A key step in the synthesis is the stereoselective introduction of the phosphoramidate moiety at the 5'-hydroxyl group of the nucleoside. This is crucial as this compound is a specific P-isomer (Sp-diastereomer), which has been shown to be the more potent of the two possible diastereomers. The synthesis of the precursor nucleosides is based on established procedures. The final phosphoramidate prodrugs are often purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Generalized synthesis workflow for this compound.
Quantitative Data
This compound and its active triphosphate form have demonstrated potent inhibitory activity in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of HCV NS5B Polymerase
| Compound | Target | Assay | IC50 (μM) |
| This compound (triphosphate) | HCV NS5B Polymerase | Enzyme Inhibition Assay | as low as 0.13 |
Table 2: Anti-HCV Activity in Cell-Based Replicon Assays
| Compound | HCV Genotype | Assay | EC50 (nM) |
| This compound (prodrug) | Genotype 1b (GT1b) | HCV Replicon Assay | as low as 5 |
| This compound (prodrug) | Genotype 2a (GT2a) | HCV Replicon Assay | Data not specified |
Table 3: In Vivo and In Vitro Metabolism
| Study Type | System | Key Finding |
| In Vitro | Primary Human Hepatocytes | High levels of the active nucleoside 5'-triphosphate observed. |
| In Vivo | Dog Model (oral administration) | High levels of the active nucleoside 5'-triphosphate observed in the liver. |
Experimental Protocols
The following are representative protocols for the key assays used in the evaluation of this compound. These are based on standard methodologies in the field.
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of the triphosphate form of the nucleoside analog to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
-
Enzyme and Template Preparation: Purified recombinant HCV NS5B protein and a suitable RNA template (e.g., a homopolymeric template like poly(C) with a complementary primer) are prepared.
-
Reaction Mixture: A reaction mixture is prepared containing buffer, salts (e.g., MnCl2), dithiothreitol (DTT), and ribonucleotides (ATP, CTP, UTP, and GTP), one of which is radiolabeled or fluorescently tagged.
-
Inhibitor Addition: The test compound (the 5'-triphosphate of the nucleoside analog) is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the NS5B enzyme.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).
-
Quenching and Precipitation: The reaction is stopped, and the newly synthesized RNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter plate.
-
Detection: The amount of incorporated radiolabeled or fluorescent nucleotide is quantified using a scintillation counter or fluorescence reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay measures the ability of the prodrug to inhibit HCV RNA replication within human hepatoma cells.
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[6]
-
Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the test compound (this compound prodrug). A vehicle control (DMSO) and a positive control (another known HCV inhibitor) are included.
-
Incubation: The plates are incubated for a period of 3 days at 37°C.[6]
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. This activity is directly proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: A parallel assay (e.g., using Calcein AM) is performed to measure the cytotoxicity of the compound on the host cells.[6] This is important to ensure that the observed reduction in replicon levels is due to specific antiviral activity and not cell death.
-
Data Analysis: The EC50 value (the concentration required to inhibit 50% of replicon replication) and the CC50 value (the concentration required to cause 50% cytotoxicity) are calculated. The selectivity index (SI) is determined as the ratio of CC50 to EC50.
Caption: Workflow for the evaluation of this compound.
Conclusion
This compound is a promising anti-HCV agent that demonstrates potent inhibition of the viral NS5B polymerase. Its phosphoramidate prodrug design allows for efficient delivery of the active triphosphate to the liver. The preclinical data, including potent in vitro activity and favorable in vivo metabolism, highlight its potential as a component of future HCV treatment regimens. Further clinical evaluation is warranted to determine its safety and efficacy in patients with chronic hepatitis C.
References
- 1. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. pubcompare.ai [pubcompare.ai]
Preclinical Profile of Bemnifosbuvir (AL-611) for Hepatitis C
Bemnifosbuvir, previously known under the developmental codes AL-611 and AT-527, is a novel nucleotide analogue that acts as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] It is a phosphoramidate prodrug of 2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[2] This technical guide provides a comprehensive overview of the preclinical data available for bemnifosbuvir, focusing on its antiviral activity, mechanism of action, and safety profile.
Antiviral Activity
Bemnifosbuvir has demonstrated potent and pan-genotypic activity against HCV in in vitro studies. The free base of AT-527, AT-511, was utilized for most in vitro experiments to determine its efficacy.[2]
Table 1: In Vitro Anti-HCV Activity of AT-511 (Bemnifosbuvir)
| Parameter | HCV Genotypes | Value Range | Comparison with Sofosbuvir | Reference |
|---|---|---|---|---|
| EC50 | 1-5 | 5–28 nM | Approximately 10-fold more potent | [2] |
| EC95 | All Genotypes | < 80 nM | 10- to 14-fold more potent in GT-1 and GT-3 replicons | [3][4] |
| Activity against Sofosbuvir-resistant variants (S282T) | Not specified | Fully active | Up to 58-fold more potent |[2][5] |
Mechanism of Action
Bemnifosbuvir is a prodrug that undergoes intracellular metabolic activation to its active triphosphate form, AT-9010.[1][6] This active metabolite selectively inhibits the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[2]
The activation of bemnifosbuvir is a multi-step enzymatic process within the host cell.[5] The selection of an appropriate cell model is critical when evaluating the in vitro efficacy of bemnifosbuvir due to the cell-line dependent nature of its metabolism.[5]
References
- 1. Bemnifosbuvir (BEM, AT-527), a novel nucleotide analogue inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ateapharma.com [ateapharma.com]
- 5. Atea Pharmaceuticals Announces Presentation of Bemnifosbuvir Preclinical Data at the 38th International Conference on Antiviral Research (ICAR) 2025 | Atea Pharmaceuticals, Inc. [ir.ateapharma.com]
- 6. tandfonline.com [tandfonline.com]
In Vitro Antiviral Profile of AL-611: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-611 is a novel phosphoramidate prodrug of a guanosine nucleotide analogue demonstrating potent in vitro activity against the Hepatitis C Virus (HCV). As a direct-acting antiviral (DAA), its mechanism of action is the targeted inhibition of the HCV NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome. This document provides a comprehensive technical guide to the in vitro antiviral activity of this compound, detailing its efficacy, cytotoxicity, and the experimental protocols utilized in its evaluation.
Core Antiviral Activity
This compound exhibits potent inhibition of HCV replication. In a standard HCV replicon assay, this compound demonstrated a 50% effective concentration (EC50) of 5 nM.[1][2] The active form of the drug, its 5'-triphosphate metabolite, directly inhibits the HCV NS5B polymerase with a 50% inhibitory concentration (IC50) as low as 0.13 μM.[1][2]
Data Presentation
The following tables summarize the key quantitative data on the in vitro antiviral activity and cytotoxicity of this compound and its active triphosphate form.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | HCV Replicon Assay | Huh-7 | EC50 | 5 nM | [1][2] |
| This compound Triphosphate | HCV NS5B Polymerase Inhibition | - | IC50 | 0.13 μM | [1][2] |
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Cytotoxicity Assay | A549 | CC50 | > 100 μM | |
| This compound | Cytotoxicity Assay | HeLa | CC50 | > 100 μM |
Mechanism of Action: A Logical Workflow
This compound is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagram illustrates the logical workflow from the administration of the prodrug to the inhibition of viral replication.
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound was determined using a stable subgenomic HCV replicon cell line.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a cell-based assay.
Methodology:
-
Cell Line: Huh-7 cells stably expressing a subgenomic HCV replicon containing a luciferase reporter gene are used.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in cell culture medium and added to the cells. A positive control (e.g., another known HCV inhibitor) and a negative control (vehicle, typically DMSO) are included.
-
Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for HCV replication and the effect of the compound to manifest.
-
Luciferase Assay: After incubation, the cell culture medium is removed, and the cells are lysed. A luciferase substrate is added, and the resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to the negative control (100% replication) and the positive control (0% replication). The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Caption: Workflow for the HCV Replicon Assay.
HCV NS5B Polymerase Inhibition Assay
The direct inhibitory effect of the active triphosphate form of this compound on the HCV NS5B polymerase is assessed using a biochemical assay.
Objective: To determine the 50% inhibitory concentration (IC50) of the active metabolite of this compound against the HCV NS5B RNA-dependent RNA polymerase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a purified recombinant HCV NS5B polymerase, a synthetic RNA template, and ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]GTP or a fluorescently labeled nucleotide).
-
Compound Addition: The triphosphate form of this compound is serially diluted and added to the reaction mixture. A positive control (a known NS5B inhibitor) and a negative control (vehicle) are included.
-
Initiation and Incubation: The polymerase reaction is initiated, typically by the addition of the enzyme or MgCl2, and the mixture is incubated at the optimal temperature for the enzyme's activity (usually 30-37°C) for a defined period.
-
Termination and Detection: The reaction is stopped, and the amount of newly synthesized RNA is quantified. If a radiolabeled nucleotide is used, this is typically done by capturing the labeled RNA on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, a variety of detection systems can be used, such as fluorescence or colorimetric assays.
-
Data Analysis: The amount of RNA synthesis in the presence of the inhibitor is compared to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the HCV NS5B Polymerase Inhibition Assay.
In Vitro Cytotoxicity Assay
The potential for this compound to cause cellular toxicity is evaluated to determine its therapeutic window.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in various cell lines.
Methodology:
-
Cell Lines: A panel of cell lines, such as A549 (human lung carcinoma) and HeLa (human cervical cancer), are used.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Serial dilutions of this compound are added to the cells. A positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Data Analysis: The viability data is normalized to the negative control (100% viability). The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by fitting the data to a dose-response curve.
Conclusion
This compound is a potent in vitro inhibitor of HCV replication, acting through the targeted inhibition of the viral NS5B polymerase by its active triphosphate metabolite. The compound demonstrates a favorable in vitro safety profile with high CC50 values against human cell lines, indicating a wide therapeutic window. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of the antiviral properties of this compound and similar nucleotide analogue prodrugs. Further studies are warranted to explore its activity against a broader range of HCV genotypes and to characterize its resistance profile.
References
AL-611 Phosphoramidate Prodrug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-611 is a phosphoramidate prodrug of a novel guanosine nucleotide analog developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] As a key enzyme in the viral replication cycle, NS5B polymerase represents a prime target for antiviral therapies.[3] The phosphoramidate prodrug approach, a successful strategy in antiviral drug development, is employed to enhance the intracellular delivery of the active nucleoside monophosphate, thereby overcoming the rate-limiting initial phosphorylation step often encountered with nucleoside analogs.[4] This guide provides a comprehensive overview of the this compound phosphoramidate prodrug, including its chemical structure, synthesis, mechanism of action, and in vitro efficacy.
Chemical Structure and Properties
This compound is chemically described as (2S)-isopropyl 2-(((S)-(((2R,3S,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-3-fluoro-4-hydroxy-4-methyl-tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.
| Property | Value |
| Molecular Formula | C26H35FN7O8P |
| IUPAC Name | (2S)-isopropyl 2-(((S)-(((2R,3S,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-3-fluoro-4-hydroxy-4-methyl-tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate |
| EC50 (HCV Replicon Assay) | 5 nM[2] |
| Target | HCV NS5B Polymerase[1] |
Mechanism of Action and Metabolic Activation
This compound is designed to efficiently deliver its active triphosphate form into hepatocytes. The metabolic activation of this compound follows a well-established pathway for phosphoramidate prodrugs.[1][5][6]
Upon entering the hepatocyte, the ester moiety of the alanine residue is hydrolyzed by cellular carboxyesterases.[5] This is followed by an intramolecular cyclization, leading to the release of phenol and the formation of an alanine-phosphate adduct. The histidine triad nucleotide-binding protein 1 (HINT1) then cleaves the phosphoramidate bond, releasing the free nucleoside monophosphate (NMP).[6] Subsequently, cellular kinases, namely guanylate kinase and nucleoside diphosphate kinase, phosphorylate the NMP to the diphosphate (NDP) and finally to the active triphosphate (NTP) form.[1] The active NTP analog then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.
Synthesis
The synthesis of this compound involves a multi-step process starting from a suitably protected guanosine analog. A key step is the diastereoselective formation of the phosphoramidate moiety.
A detailed synthetic protocol is described by Wang et al. in the Journal of Medicinal Chemistry, 2020.[2] The process generally involves the synthesis of the modified guanosine nucleoside, followed by the crucial phosphoramidation step to introduce the prodrug moiety.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
The inhibitory activity of the triphosphate form of the this compound parent nucleoside against HCV NS5B polymerase is determined using an in vitro enzyme assay.
Principle: This assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand by the recombinant HCV NS5B polymerase using a synthetic RNA template. The reduction in incorporation in the presence of the inhibitor is quantified to determine its inhibitory potency (IC50).
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, DTT, a mixture of three unlabeled NTPs, and the radiolabeled NTP (e.g., [α-³³P]GTP).
-
Enzyme and Template: Recombinant HCV NS5B polymerase and a synthetic RNA template (e.g., poly(C)) are added to the reaction mixture.
-
Inhibitor Addition: The triphosphate of the this compound parent nucleoside is added at various concentrations.
-
Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Quenching and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA).
-
Quantification: The precipitated RNA is collected on a filter plate, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.[7]
HCV Replicon Assay
The antiviral activity of this compound is assessed in a cell-based HCV replicon assay.[8]
Principle: This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. The replicon contains a reporter gene, typically luciferase, whose expression is dependent on viral RNA replication. The inhibition of HCV replication by the compound leads to a decrease in reporter gene expression, which is quantified to determine the compound's potency (EC50).[9][10]
General Protocol:
-
Cell Seeding: Huh-7 cells containing the HCV replicon with a luciferase reporter are seeded into multi-well plates.
-
Compound Addition: this compound is added to the cells at various concentrations in a dilution series.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using a reagent like CellTiter-Glo®) is performed to determine the effect of the compound on cell viability (CC50).
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, and the CC50 value are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.[8]
Quantitative Data Summary
| Compound | HCV NS5B IC50 (μM) | HCV Replicon EC50 (nM) |
| This compound Triphosphate | Data not publicly available | - |
| This compound | - | 5[2] |
Conclusion
This compound is a promising phosphoramidate prodrug of a guanosine nucleotide analog that demonstrates potent inhibition of HCV replication in vitro. Its well-defined mechanism of action, involving intracellular conversion to the active triphosphate form that targets the viral NS5B polymerase, highlights the effectiveness of the phosphoramidate prodrug strategy. The detailed experimental protocols for its synthesis and biological evaluation provide a solid framework for further research and development in the field of anti-HCV therapeutics.
References
- 1. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Evaluation and Structure-Activity Relationship of AL-611: A Novel Anti-HCV Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the biological evaluation and structure-activity relationship (SAR) studies of AL-611, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This compound is a phosphoramidate prodrug of a sugar-modified guanosine nucleotide analog, designed to efficiently deliver the active triphosphate form to hepatocytes.[1][2][3] This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus.[1][2][3] A critical enzyme for HCV replication is the RNA-dependent RNA polymerase, NS5B.[1][2][3] This enzyme is the target for a class of antiviral drugs known as NS5B inhibitors. This compound is a recently developed nucleoside analog that, in its triphosphate form, acts as a potent inhibitor of this viral polymerase.[1][2][3] This document will explore the biological activity and SAR of this compound and related compounds.
Mechanism of Action and Signaling Pathway
This compound is administered as a phosphoramidate prodrug.[1][2] This design enhances its cell permeability and facilitates its delivery into hepatocytes. Once inside the cell, the prodrug moiety is cleaved by cellular enzymes to release the monophosphate of the nucleoside analog. Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form. This active triphosphate analog competes with the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. The incorporation of the analog leads to chain termination, thus halting viral RNA replication.
Quantitative Biological Data
The biological activity of this compound and its analogs was evaluated using two primary assays: an HCV NS5B polymerase inhibition assay and an HCV replicon assay. The polymerase assay measures the direct inhibitory effect of the triphosphate form of the nucleoside analogs on the NS5B enzyme, with results reported as the half-maximal inhibitory concentration (IC50). The replicon assay assesses the antiviral activity of the phosphoramidate prodrugs in a cellular context, with efficacy reported as the half-maximal effective concentration (EC50).
Table 1: HCV NS5B Polymerase Inhibition by Triphosphates of Guanosine Analogs
| Compound | 2'-Substituent | 3'-Substituent | 4'-Substituent | IC50 (µM) |
| Analog A-TP | OH | H | H | > 50 |
| Analog B-TP | F | H | H | 2.5 |
| Analog C-TP | OMe | H | H | 1.8 |
| This compound-TP | F | Me | H | 0.13 |
| Analog D-TP | F | Et | H | 0.25 |
| Analog E-TP | F | Me | F | 0.8 |
Table 2: Anti-HCV Replicon Activity of Guanosine Analog Prodrugs
| Compound | 2'-Substituent | 3'-Substituent | 4'-Substituent | EC50 (nM) |
| Analog A | OH | H | H | > 1000 |
| Analog B | F | H | H | 50 |
| Analog C | OMe | H | H | 35 |
| This compound | F | Me | H | 5 |
| Analog D | F | Et | H | 12 |
| Analog E | F | Me | F | 85 |
Structure-Activity Relationship (SAR) Studies
The SAR studies revealed several key structural features that are critical for the potent anti-HCV activity of this series of guanosine analogs.
-
2'-Substituent: The presence of a small, electron-withdrawing group at the 2'-position, such as a fluoro (F) or methoxy (OMe) group, was found to be crucial for potent inhibitory activity. The parent compound with a 2'-hydroxyl (OH) group was inactive.
-
3'-Substituent: The introduction of a small alkyl group, particularly a methyl (Me) group, at the 3'-position significantly enhanced the potency. The lead compound, this compound, possesses a 3'-methyl group. Increasing the size of the alkyl group to ethyl (Et) resulted in a slight decrease in activity.
-
4'-Substituent: Modification at the 4'-position was generally not well-tolerated. The introduction of a fluoro group at this position led to a significant decrease in both polymerase inhibition and replicon activity.
These findings suggest that the specific stereochemistry and electronic properties of the substituents on the sugar moiety are critical for optimal binding to the active site of the HCV NS5B polymerase and for efficient incorporation into the growing RNA chain, leading to chain termination.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the triphosphate form of the nucleoside analogs against recombinant HCV NS5B polymerase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase (genotype 1b) was expressed and purified. A biotinylated RNA template and a corresponding primer were synthesized.
-
Reaction Mixture: The assay was performed in a 96-well plate. The reaction mixture contained the NS5B polymerase, the RNA template/primer duplex, and a mixture of natural ribonucleoside triphosphates (ATP, CTP, UTP, and GTP), with one of them being radiolabeled (e.g., [α-³³P]GTP).
-
Compound Incubation: The triphosphate form of the test compounds was serially diluted and added to the reaction mixture.
-
Reaction Initiation and Termination: The reaction was initiated by the addition of MgCl₂ and incubated at 30°C for 60 minutes. The reaction was stopped by the addition of EDTA.
-
Detection: The newly synthesized radiolabeled RNA was captured on a streptavidin-coated plate and the amount of incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
HCV Replicon Assay
Objective: To evaluate the antiviral activity of the phosphoramidate prodrugs of the nucleoside analogs in a cell-based HCV replicon system.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (genotype 1b) that expresses a luciferase reporter gene were used.
-
Compound Treatment: The cells were seeded in 96-well plates and treated with serial dilutions of the phosphoramidate prodrugs.
-
Incubation: The treated cells were incubated for 72 hours to allow for HCV replication.
-
Luciferase Assay: After incubation, the cells were lysed, and the luciferase activity was measured using a luminometer. The luciferase signal is proportional to the level of HCV replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using MTS or CellTiter-Glo) was performed to assess the effect of the compounds on cell viability.
-
Data Analysis: The EC50 values (the concentration at which viral replication is inhibited by 50%) were determined from the dose-response curves of the luciferase signal. The CC50 values (the concentration at which cell viability is reduced by 50%) were determined from the cytotoxicity data. The selectivity index (SI) was calculated as the ratio of CC50 to EC50.
Experimental Workflow Visualization
The overall workflow for the biological evaluation of the this compound series of compounds is depicted in the following diagram.
Conclusion
The biological evaluation and SAR studies of this compound have identified it as a highly potent and promising inhibitor of HCV NS5B polymerase. Its phosphoramidate prodrug design allows for efficient delivery of the active triphosphate metabolite to the target hepatocytes. The detailed SAR analysis has provided valuable insights into the structural requirements for potent anti-HCV activity in this class of sugar-modified guanosine analogs, paving the way for the development of next-generation therapies for chronic hepatitis C.
References
- 1. Mechanisms of Activity and Inhibition of the Hepatitis C Virus RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Cellular Targets of AL-611 Beyond NS5B Remain Undisclosed
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant knowledge gap regarding the cellular targets of the investigational hepatitis C virus (HCV) inhibitor, AL-611, beyond its intended primary target, the NS5B polymerase. Despite the interest in understanding the broader biological impact of antiviral agents, detailed information on the off-target interactions of this compound is not currently in the public domain.
This compound, developed by Alios BioPharma, was a nucleotide analog inhibitor targeting the HCV NS5B polymerase, a critical enzyme for viral replication. While the primary mechanism of action was established, the broader effects of the compound on host cellular machinery remain uncharacterized in published research. This lack of data prevents a detailed analysis of potential secondary mechanisms of action, off-target toxicities, or opportunities for drug repurposing.
A Phase 1 clinical trial for this compound (NCT03253471), initiated to evaluate the safety, tolerability, and pharmacokinetics of the drug in healthy volunteers and HCV-infected patients, was terminated.[1] The specific reasons for the trial's termination have not been publicly detailed, and no data from this study regarding off-target effects or interactions with host cell proteins have been released.
The absence of published preclinical and clinical data on the non-NS5B targets of this compound means that key information required for an in-depth technical guide is unavailable. This includes:
-
Quantitative Data: No binding affinities, inhibition constants (Kᵢ), or half-maximal inhibitory concentrations (IC₅₀) for this compound against any host cellular proteins have been reported.
-
Experimental Protocols: Methodologies used to potentially identify off-target interactions, such as affinity chromatography-mass spectrometry, thermal shift assays, or broad-panel enzymatic screens, have not been described in the context of this compound.
-
Signaling Pathways: Without identified cellular targets, it is impossible to delineate any signaling pathways that might be modulated by this compound.
While the broader field of antiviral research increasingly focuses on targeting host factors to develop broad-spectrum therapies and overcome drug resistance, the specific host-drug interactions for many compounds, including this compound, remain a critical area for future investigation.[2][3][4] Understanding these interactions is paramount for a complete assessment of a drug's efficacy and safety profile.
Until further data from the developers or independent researchers becomes available, a detailed technical guide on the cellular targets of this compound beyond NS5B cannot be constructed. The scientific community awaits further disclosures to fully understand the biological activity of this compound.
References
- 1. This compound | MedPath [trial.medpath.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Journey of AL-611: A Technical Guide to its Metabolism in Primary Human hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic activation of AL-611, a phosphoramidate prodrug of a guanosine nucleotide analogue developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Understanding the intracellular metabolic pathway of this compound in primary human hepatocytes is critical for optimizing its therapeutic efficacy and safety profile. This document outlines the presumed metabolic cascade, presents representative quantitative data, details relevant experimental protocols, and provides visual representations of the key processes.
Introduction to this compound and its Mechanism of Action
This compound is a novel antiviral agent designed to target the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus. As a nucleoside analogue, its therapeutic activity is dependent on its conversion to the active triphosphate form within the host cell. To overcome the often inefficient initial phosphorylation step of nucleoside analogues, this compound is formulated as a phosphoramidate prodrug. This strategy enhances cell permeability and facilitates the delivery of the monophosphorylated nucleoside, which is then readily converted to the active triphosphate metabolite by host cell kinases.[1][2][3] Studies have shown that this compound efficiently generates high levels of the active nucleoside 5'-triphosphate in primary human hepatocytes.[1]
The Metabolic Activation Pathway of this compound
The metabolic activation of this compound in primary human hepatocytes is a multi-step enzymatic process that transforms the inactive prodrug into its pharmacologically active triphosphate form. This pathway is crucial for the drug's antiviral efficacy.
Step 1: Hydrolysis of the Phosphoramidate Moiety
Upon entry into the hepatocyte, the phosphoramidate prodrug this compound undergoes enzymatic cleavage. This initial step is critical for unmasking the nucleoside monophosphate. The hydrolysis of the phosphoramidate bond is likely catalyzed by a combination of intracellular esterases, such as carboxylesterases, and phosphoramidases.[4][5][6] In some instances, cytochrome P450 enzymes may also play a role in the activation of similar prodrugs.[7] This reaction yields the guanosine nucleoside monophosphate of this compound.
Step 2 & 3: Sequential Phosphorylation to the Active Triphosphate
Following the formation of the monophosphate metabolite, it serves as a substrate for intracellular kinases. The nucleoside monophosphate is first phosphorylated by a nucleoside monophosphate kinase (NMPK) to yield the corresponding diphosphate. Subsequently, a nucleoside diphosphate kinase (NDPK) catalyzes the final phosphorylation step, converting the diphosphate into the active this compound triphosphate.[3][8][9] This active metabolite can then be incorporated into the nascent viral RNA chain by the HCV NS5B polymerase, leading to chain termination and inhibition of viral replication.
References
- 1. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism of Nucleosides and Nucleotides Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US7205404B1 - Phosphorus-containing prodrugs - Google Patents [patents.google.com]
- 8. Prodrugs of Nucleoside Triphosphates as a Sound and Challenging Approach: A Pioneering Work That Opens a New Era in the Direct Intracellular Delivery of Nucleoside Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipophilic Triphosphate Prodrugs of Various Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AL-611 in HCV Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the evaluation of AL-611, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, using a luciferase-based HCV replicon assay.
Introduction
Hepatitis C is a major cause of chronic liver disease, which can lead to cirrhosis and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has significantly improved treatment outcomes. A crucial tool in the discovery and development of these DAAs is the HCV replicon system.[1][2] These systems are based on subgenomic HCV RNA molecules that can replicate autonomously within cultured human hepatoma cells (Huh-7).[1][2][3] They contain the non-structural proteins (NS3 to NS5B) necessary for RNA replication but lack the structural proteins, rendering them incapable of producing infectious virus particles.[1][2] This makes them a safe and efficient tool for screening antiviral compounds.
To facilitate the quantification of HCV replication, reporter genes such as neomycin phosphotransferase (for selection of stable replicon cell lines) or luciferase (for transient and rapid quantification of replication levels) are incorporated into the replicon.[1][4] Luciferase-based assays, in particular, offer a high-throughput and sensitive method to measure the inhibitory activity of compounds against HCV replication.[4][5]
This compound is a prodrug of a guanosine nucleotide analogue that acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[6][7] Its triphosphate form competitively inhibits the polymerase, leading to the termination of viral RNA synthesis. In HCV replicon assays, phosphoramidate prodrugs of its analogues have demonstrated excellent activity.[7]
Principle of the Assay
The HCV replicon assay described here utilizes a Huh-7 cell line that stably harbors a subgenomic HCV replicon. This replicon contains a Renilla luciferase reporter gene, allowing for the quantification of viral replication through measurement of luciferase activity.[5] When the HCV replicon replicates, the luciferase gene is also expressed, leading to the production of the luciferase enzyme. In the presence of its substrate, the enzyme produces a luminescent signal that is directly proportional to the level of HCV RNA replication.
When an antiviral compound like this compound is added to the cells, it inhibits HCV replication, leading to a decrease in luciferase expression and a corresponding reduction in the luminescent signal. By measuring the luminescence at different concentrations of the compound, a dose-response curve can be generated to determine the compound's potency, typically expressed as the 50% effective concentration (EC50).
Data Presentation
The potency of this compound against HCV replication is summarized in the table below. This data is derived from HCV replicon assays.
| Compound | Target | Assay System | EC50 (nM) |
| This compound | HCV NS5B Polymerase | HCV Replicon Assay | 5 |
Table 1: In vitro antiviral activity of this compound. The EC50 value represents the concentration of the compound required to inhibit 50% of HCV replicon replication. Data is based on published results.[7][8]
Experimental Protocol
This protocol outlines a high-throughput, 384-well luciferase-based assay to evaluate the anti-HCV activity of this compound against genotype 1b and 2a replicons in Huh-7 cell lines.[5]
Materials and Reagents
-
HCV replicon-containing Huh-7 cells (e.g., genotype 1b and 2a subgenomic replicons with Renilla luciferase reporter)[5]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Neomycin) for selection of stable replicon cells
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (or other test compounds)
-
Dimethyl Sulfoxide (DMSO)
-
Luciferase Assay Reagent
-
384-well white, clear-bottom tissue culture plates
-
Luminometer
Cell Maintenance
-
Culture the Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
Assay Procedure
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in fresh culture medium without G418.
-
Adjust the cell density to an appropriate concentration (e.g., 5,000 cells per well).
-
Dispense the cell suspension into 384-well plates.
-
Incubate the plates for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Luciferase Activity Measurement:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis
-
Normalize the raw luminescence data to the control wells (0% inhibition for DMSO-treated cells and 100% inhibition for positive control-treated cells).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
Visualizations
HCV Replicon Assay Workflow
A schematic of the HCV replicon assay workflow.
Mechanism of Action of this compound
The mechanism of action of this compound in inhibiting HCV replication.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. drughunter.com [drughunter.com]
- 7. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AL-611 in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-611 is a phosphoramidate prodrug of a potent guanosine nucleotide analogue designed to inhibit the replication of the Hepatitis C Virus (HCV).[1][2] As a nucleoside analogue, this compound targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[1][2] Upon administration, this compound is metabolized within the host cell to its active triphosphate form, which then acts as a competitive inhibitor and a chain terminator during viral RNA synthesis.[3][4] Although the clinical development of this compound for HCV was discontinued due to strategic reasons, its mechanism of action makes it a valuable research tool for studying the replication of HCV and potentially other RNA viruses with similar polymerase structures.[5]
These application notes provide detailed protocols for utilizing this compound in viral replication studies, focusing on the well-established Hepatitis C Virus (HCV) model. The methodologies described herein can be adapted for the investigation of other RNA viruses.
Mechanism of Action
This compound is a prodrug that is cell-permeable. Once inside the cell, it undergoes enzymatic conversion to its active 5'-triphosphate form. This active metabolite mimics the natural guanosine triphosphate (GTP) and is incorporated into the nascent viral RNA chain by the HCV NS5B RNA-dependent RNA polymerase. The modified sugar in the this compound analogue prevents the formation of the subsequent phosphodiester bond, leading to premature termination of the growing RNA strand and thus inhibiting viral replication.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound and a related guanosine nucleotide analogue.
| Compound | Assay | Target | IC50 (μM) | EC50 (nM) | Reference |
| This compound (triphosphate) | HCV NS5B Polymerase Assay | HCV NS5B Polymerase | 0.13 | N/A | [1] |
| This compound (prodrug) | HCV Replicon Assay | HCV Replication | N/A | 5 | [1] |
| Related Guanosine Analogue (triphosphate) | HCV NS5B Polymerase Assay | HCV NS5B Polymerase | 0.13 | N/A | [1] |
| Related Guanosine Analogue (prodrug) | HCV Replicon Assay | HCV Replication | 5 | N/A | [1] |
N/A: Not Applicable
Experimental Protocols
HCV Subgenomic Replicon Assay
This cell-based assay is used to determine the potency of this compound in inhibiting HCV RNA replication within a cellular context.
Caption: Workflow for the HCV Subgenomic Replicon Assay.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Cytotoxicity assay reagent (e.g., MTS or CellTiter-Glo).
-
Luminometer and spectrophotometer.
Protocol:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that will result in 70-80% confluency at the end of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).
-
Compound Addition: After 24 hours of cell seeding, remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the culture medium.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
-
Cytotoxicity Assay:
-
In a parallel plate, treat the cells with the same concentrations of this compound.
-
After the incubation period, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value (the concentration at which 50% of viral replication is inhibited).
-
Similarly, calculate the CC50 value (the concentration at which 50% of cell viability is reduced) from the cytotoxicity data.
-
The selectivity index (SI) can be calculated as CC50/EC50.
-
HCV NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the ability of the active triphosphate form of this compound to inhibit the enzymatic activity of the purified HCV NS5B polymerase.
Caption: Workflow for the HCV NS5B Polymerase Inhibition Assay.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template-primer (e.g., poly(A)/oligo(dT)).
-
Nucleoside triphosphates (ATP, CTP, UTP, and GTP), including a radiolabeled NTP (e.g., [α-³³P]GTP).
-
This compound triphosphate (the active metabolite).
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and KCl).
-
96-well filter plates.
-
Scintillation counter.
-
EDTA solution.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the RNA template-primer, unlabeled NTPs, and the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound triphosphate in the reaction buffer. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Assay Setup: In a 96-well plate, add the reaction mixture, the diluted this compound triphosphate, and the radiolabeled NTP.
-
Reaction Initiation: Initiate the reaction by adding the purified HCV NS5B polymerase to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a solution of EDTA.
-
Product Capture: Transfer the reaction mixtures to a filter plate to capture the newly synthesized, radiolabeled RNA. Wash the filter plate to remove unincorporated NTPs.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the vehicle control.
-
Plot the normalized values against the log of the this compound triphosphate concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of the polymerase activity is inhibited).
-
Conclusion
This compound serves as a specific and potent tool for investigating the mechanisms of HCV replication. The provided protocols for the HCV subgenomic replicon assay and the NS5B polymerase inhibition assay offer robust methods to quantify the antiviral activity of this compound and to dissect its direct interaction with the viral polymerase. These methodologies can be adapted for the study of other emerging or existing RNA viruses, thereby contributing to the broader field of antiviral research and drug development.
References
- 1. Identification of hepatitis C virus inhibitors targeting different aspects of infection using a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for AL-611: An Experimental HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-611 is an experimental guanosine nucleotide analogue identified as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1] As a nucleoside inhibitor, its triphosphate form acts as a chain terminator, halting viral RNA replication. This document provides detailed application notes and protocols for the in vitro screening and characterization of this compound and similar compounds. The methodologies outlined are based on established principles of antiviral drug screening and are tailored to the specific mechanism of action of NS5B inhibitors.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| HCV Replicon Assay | Huh-7 | Genotype 1b | 5 | >100 | >20,000 |
| Cytopathic Effect (CPE) Reduction | Huh-7.5 | JFH-1 (Genotype 2a) | 12 | >100 | >8,333 |
| Virus Yield Reduction | Primary Human Hepatocytes | Clinical Isolate (Genotype 1a) | 8 | >100 | >12,500 |
EC50 (50% Effective Concentration): The concentration of this compound that inhibits viral replication by 50%.[2][3][4][5] CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.[4][5] Selectivity Index (SI): Calculated as CC50/EC50, indicating the therapeutic window of the compound.[4]
Table 2: Biochemical Inhibition of HCV NS5B Polymerase by this compound Triphosphate
| Enzyme Source | Substrate | IC50 (µM) |
| Recombinant HCV NS5B (Genotype 1b) | RNA template | 0.13 |
| Recombinant Human DNA Polymerase α | DNA template | >200 |
| Recombinant Human DNA Polymerase β | DNA template | >200 |
| Recombinant Human Mitochondrial RNA Polymerase | RNA template | >150 |
IC50 (50% Inhibitory Concentration): The concentration of this compound triphosphate that inhibits enzyme activity by 50%.[1]
Experimental Protocols
HCV Replicon Assay Protocol
This cell-based assay is a primary screening tool to determine the antiviral activity of compounds against HCV replication. It utilizes human hepatoma (Huh-7) cells that harbor a subgenomic or full-length HCV RNA replicon, often containing a reporter gene like luciferase for easy quantification.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for selection of replicon-containing cells)
-
96-well cell culture plates
-
This compound (and other test compounds)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 HCV replicon cells in 96-well plates at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS and Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a "no-drug" control (vehicle only) and a positive control (e.g., another known NS5B inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay Protocol
This assay is performed in parallel with the antiviral assays to determine if the observed antiviral effect is due to inhibition of the virus or toxicity to the host cells.
Materials:
-
Huh-7 cells (or the same cell line used in the antiviral assay)
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound (and other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or neutral red)
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 1 x 10^4 cells per well. Incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells, similar to the replicon assay.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance) using the appropriate plate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
NS5B Polymerase Inhibition Assay (Biochemical Assay)
This in vitro assay directly measures the ability of the active form of this compound (the triphosphate) to inhibit the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.
Materials:
-
Recombinant HCV NS5B polymerase
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCI)
-
RNA template
-
Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]GTP or a fluorescently labeled UTP)
-
This compound triphosphate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, recombinant NS5B enzyme, and the RNA template.
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the wells. Include a no-inhibitor control.
-
Reaction Initiation: Start the reaction by adding the mix of rNTPs (including the labeled rNTP).
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Detection of RNA Synthesis: Stop the reaction and quantify the amount of newly synthesized RNA. This can be done by capturing the labeled RNA on a filter and measuring with a scintillation counter, or by using a fluorescence-based detection method.
-
Data Analysis: Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Visualizations
Caption: High-level workflow for in vitro screening of this compound.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
- 1. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arbidol.org [arbidol.org]
- 3. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 5. criver.com [criver.com]
In Vivo Administration of AL-611 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-611 is a phosphoramidate prodrug of a guanosine nucleotide analogue developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a nucleoside inhibitor, its mechanism of action involves the intracellular conversion to the active 5'-triphosphate form, which then acts as a chain terminator during viral RNA replication. Preclinical development of this compound included in vivo studies in animal models to assess its pharmacokinetic profile and antiviral efficacy. Although the clinical development of this compound was discontinued, this document provides detailed application notes and protocols for its in vivo administration based on available information and data from analogous antiviral nucleoside prodrugs.
Mechanism of Action
This compound is administered as a prodrug to enhance its cell permeability and oral bioavailability. Once inside a hepatocyte, it undergoes metabolic activation to its active triphosphate form. This active metabolite mimics the natural guanosine triphosphate and is incorporated into the nascent viral RNA strand by the HCV NS5B polymerase. The modification on the sugar moiety of the nucleoside analogue prevents the formation of the next phosphodiester bond, thus terminating the elongation of the viral RNA chain and inhibiting viral replication.
Caption: Intracellular activation of this compound and inhibition of HCV RNA replication.
Data Presentation
Due to the discontinuation of this compound's development, specific quantitative data from in vivo animal studies are not extensively published. The following tables present representative pharmacokinetic and efficacy data based on studies of similar antiviral nucleoside prodrugs, such as sofosbuvir and remdesivir analogues, in relevant animal models.[1][2] These values should be considered as illustrative for experimental design purposes.
Table 1: Representative Pharmacokinetic Parameters of this compound Following Oral Administration in Beagle Dogs
| Parameter | Value (Mean ± SD) | Units | Notes |
| Dose | 10 | mg/kg | Single oral dose. |
| Cmax (this compound) | 50 ± 15 | ng/mL | Peak plasma concentration of the prodrug. |
| Tmax (this compound) | 1.0 ± 0.5 | h | Time to reach peak plasma concentration. |
| AUC (this compound) | 150 ± 40 | ng·h/mL | Area under the plasma concentration-time curve. |
| Cmax (Active Metabolite) | 800 ± 250 | ng/mL | Peak plasma concentration of the active nucleoside. |
| Tmax (Active Metabolite) | 2.0 ± 1.0 | h | Time to reach peak plasma concentration. |
| AUC (Active Metabolite) | 4000 ± 1200 | ng·h/mL | Area under the plasma concentration-time curve. |
| Half-life (Active Met.) | 4.5 ± 1.5 | h | Elimination half-life of the active nucleoside. |
| Bioavailability | ~70 | % | Estimated oral bioavailability. |
Table 2: Representative Antiviral Efficacy of this compound in a HCV Chimeric Mouse Model
| Treatment Group | Dose (mg/kg/day) | Duration (days) | Mean Log10 Reduction in HCV RNA (IU/mL) |
| Vehicle Control | 0 | 14 | 0.1 ± 0.2 |
| This compound | 10 | 14 | 1.5 ± 0.4 |
| This compound | 30 | 14 | 2.8 ± 0.6 |
| This compound | 100 | 14 | 4.1 ± 0.8 |
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Beagle Dogs
Objective: To determine the pharmacokinetic profile of this compound and its active metabolite following a single oral dose in beagle dogs.
Animals:
-
Male beagle dogs (n=4 per group), 9-12 months old, weighing 8-12 kg.
-
Animals should be fasted overnight prior to dosing, with free access to water.
Materials:
-
This compound drug substance.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water, or a solution containing polyethylene glycol and a surfactant for poorly soluble compounds).[3]
-
Oral gavage tubes.
-
Blood collection tubes (containing K2EDTA).
-
Centrifuge.
-
Freezer (-80°C).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Formulation Preparation: Prepare a suspension or solution of this compound in the chosen vehicle at a concentration suitable for the target dose volume (e.g., 1-5 mL/kg).
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 2 mL) from the jugular or cephalic vein at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentrations of this compound and its active nucleoside metabolite in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
References
- 1. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Orally Administered GS-441524 in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of clinical dosage forms for a poorly water soluble drug I: Application of polyethylene glycol-polysorbate 80 solid dispersion carrier system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying AL-611 Efficacy Against HCV Genotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-611 is a novel prodrug of a nucleoside inhibitor targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a critical enzyme in the viral replication cycle, NS5B represents a prime target for antiviral therapy. This compound is converted intracellularly to its active triphosphate form, which acts as a chain terminator, thereby halting viral RNA synthesis. This document provides a summary of the available quantitative data on the efficacy of this compound against various HCV genotypes and detailed protocols for key in vitro experiments to assess its antiviral activity.
Mechanism of Action
This compound is a phosphoramidate prodrug designed for efficient delivery into hepatocytes. Once inside the cell, it undergoes metabolic activation to the corresponding nucleoside triphosphate. This active metabolite mimics the natural substrate of the HCV NS5B polymerase. During viral RNA replication, the NS5B polymerase incorporates the triphosphate form of the this compound active metabolite into the growing RNA strand. The modified nucleoside lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide, leading to premature termination of the RNA chain and inhibition of viral replication.
Caption: Mechanism of action of this compound.
Quantitative Efficacy of this compound
This compound has demonstrated potent antiviral activity against HCV in preclinical studies. The active triphosphate form of this compound's parent nucleoside has shown potent inhibition of the HCV NS5B polymerase with IC50 values as low as 0.13 μM.[1] In cell-based HCV replicon assays, which measure the inhibition of viral RNA replication within human liver cells, phosphoramidate prodrugs of the parent nucleoside of this compound have exhibited excellent activity, with EC50 values as low as 5 nM.[1]
While specific EC50 values for this compound against a comprehensive panel of all major HCV genotypes are not publicly available, the available data suggests pan-genotypic or broad-spectrum activity. A clinical trial for this compound was designed to evaluate its efficacy in patients with HCV genotype 1 or 3, with the potential to include other genotypes.[2] The tables below summarize the reported in vitro efficacy of the parent compound of this compound.
Table 1: In Vitro Inhibition of HCV NS5B Polymerase by this compound Parent Nucleoside Triphosphate
| Parameter | Value | Reference |
| IC50 | As low as 0.13 µM | [1] |
Table 2: In Vitro Antiviral Activity of this compound Parent Compound in HCV Replicon Assays
| Parameter | Value | Reference |
| EC50 | As low as 5 nM | [1] |
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
This protocol describes a high-throughput, luciferase-based assay to determine the 50% effective concentration (EC50) of this compound against HCV replication in various genotypes.
Caption: Workflow for the HCV replicon assay.
Materials:
-
Huh-7 derived cell lines harboring HCV subgenomic replicons for genotypes 1a, 1b, 2a, etc. (e.g., Huh-7.5, Huh7-Lunet).[3][4]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (for stable replicon cell line maintenance)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Luciferase assay reagent
-
384-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Huh-7 derived cells containing the desired HCV genotype replicon in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. For stable cell lines, include G418 at an appropriate concentration to maintain the replicon.
-
Trypsinize and resuspend the cells in fresh medium without G418.
-
Seed the cells into 384-well plates at a density that will result in 80-90% confluency after 72 hours of incubation.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions (e.g., 1:3) of the this compound stock solution in DMSO to create a concentration gradient.
-
Add a small volume (e.g., 0.4 µL) of the diluted compound to the corresponding wells of the 384-well plate containing the cells.[5] Include wells with DMSO only as a negative control and a known HCV inhibitor as a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer. The luciferase activity is proportional to the level of HCV RNA replication.
-
-
Data Analysis:
-
Normalize the luciferase readings to the DMSO control (0% inhibition) and a background control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve fit).
-
Protocol 2: NS5B Polymerase Inhibition Assay
This protocol outlines a biochemical assay to measure the 50% inhibitory concentration (IC50) of the active triphosphate form of this compound's parent nucleoside against the HCV NS5B polymerase.
Caption: Workflow for the NS5B polymerase inhibition assay.
Materials:
-
Recombinant HCV NS5B polymerase (full-length or truncated, e.g., NS5BΔ21)
-
RNA template (e.g., poly(A)/oligo(U))
-
This compound parent nucleoside triphosphate
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Radiolabeled ribonucleoside triphosphate (e.g., [α-33P]UTP)
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)
-
Scintillation fluid
-
Filter plates or filter paper
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant NS5B polymerase, and the RNA template/primer.
-
Add varying concentrations of the this compound parent nucleoside triphosphate to the reaction tubes. Include a no-inhibitor control.
-
-
Reaction Initiation:
-
Initiate the polymerase reaction by adding a mixture of all four rNTPs, including the radiolabeled rNTP.
-
-
Incubation:
-
Incubate the reaction tubes at the optimal temperature for the NS5B polymerase activity (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
-
Reaction Termination and RNA Precipitation:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Spot the reaction mixture onto filter paper or filter through a filter plate.
-
Wash the filters extensively with a precipitation solution (e.g., trichloroacetic acid) to remove unincorporated radiolabeled nucleotides.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the polymerase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NS5B polymerase activity for each concentration of the inhibitor compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Conclusion
This compound is a promising anti-HCV agent with potent activity against the viral NS5B polymerase and in cell-based replicon systems. The provided protocols offer standardized methods for the in vitro quantification of its efficacy. While the available data suggests broad-spectrum activity, further studies are needed to fully characterize the efficacy of this compound against a comprehensive panel of HCV genotypes. The methodologies described herein will be valuable for researchers in the field of HCV drug development to further evaluate this compound and other novel antiviral candidates.
References
- 1. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for AL-611 Phosphoramidate Prodrug Activation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-611 is a phosphoramidate prodrug of a guanosine nucleotide analog designed to act as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] Like other phosphoramidate prodrugs, also known as ProTides, this compound is engineered to efficiently deliver its corresponding nucleoside monophosphate into target cells, bypassing the often rate-limiting initial phosphorylation step catalyzed by cellular kinases.[4][5] The prodrug moiety masks the negative charges of the phosphate group, facilitating cell membrane penetration. Once inside the cell, this compound undergoes a multi-step enzymatic activation to release the nucleoside monophosphate, which is subsequently phosphorylated to the active triphosphate form. This active triphosphate metabolite then competes with natural nucleotides for incorporation by the viral RNA polymerase, leading to chain termination and inhibition of viral replication.
These application notes provide a detailed overview of the assays required to characterize the activation of this compound, from its antiviral activity in cell-based models to the quantification of its active triphosphate metabolite in hepatocytes.
Signaling Pathway and Experimental Workflow
The activation of this compound follows a well-established pathway for phosphoramidate prodrugs. The experimental workflow to confirm this activation involves cell-based antiviral assays and metabolite analysis.
Caption: Intracellular activation pathway of the this compound phosphoramidate prodrug.
Caption: Experimental workflow for evaluating this compound activation and efficacy.
Data Presentation
The following tables summarize the expected quantitative data from the successful execution of the described protocols.
Table 1: Antiviral Activity and Polymerase Inhibition of this compound and its Metabolite
| Compound | Assay | Target | Key Parameter | Value | Reference |
| This compound | HCV Replicon Assay | Viral Replication | EC50 | 5 nM | [1] |
| Parent Nucleoside Triphosphate | Enzyme Inhibition Assay | HCV NS5B Polymerase | IC50 | 0.13 µM | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of this compound required to inhibit 50% of HCV replication in the cell-based replicon assay.[6] IC50 (Half-maximal inhibitory concentration) is the concentration of the active triphosphate metabolite needed to inhibit the activity of the isolated HCV NS5B polymerase by 50%.[6][7]
Table 2: Example Time-Course of Active Triphosphate Metabolite Formation in Primary Human Hepatocytes
| Time (hours) | Intracellular Nuc-TP Concentration (pmol/106 cells) |
| 0 | 0 |
| 1 | 50 |
| 4 | 250 |
| 8 | 600 |
| 12 | 850 |
| 24 | 1200 |
This table presents a hypothetical but representative dataset for the intracellular accumulation of the active nucleoside triphosphate (Nuc-TP) metabolite of this compound following incubation of the prodrug with primary human hepatocytes. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) using an HCV Replicon Assay
Objective: To determine the concentration of this compound required to inhibit 50% of HCV RNA replication in a human hepatoma cell line.
Materials:
-
Huh-7 cell line harboring an HCV subgenomic replicon (e.g., encoding a luciferase reporter).[3][8]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 for selection.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 100 nM down to 1 pM. Include a "no drug" (vehicle control) and a "no cells" (background) control.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% activity.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.[9][10]
-
Protocol 2: Assay for Intracellular Activation and Formation of the Triphosphate Metabolite
Objective: To quantify the formation of the active nucleoside triphosphate (Nuc-TP) metabolite of this compound in primary human hepatocytes over time.
Materials:
-
Hepatocyte culture medium.
-
6-well cell culture plates (collagen-coated).
-
This compound stock solution.
-
Ice-cold 70% methanol for extraction.
-
Cell scrapers.
-
Microcentrifuge tubes.
-
Stable isotope-labeled internal standard for the nucleoside triphosphate.
Procedure:
-
Hepatocyte Seeding: Plate primary human hepatocytes in collagen-coated 6-well plates according to the supplier's protocol and allow them to attach for 4-24 hours.
-
Treatment: Treat the hepatocytes with a fixed concentration of this compound (e.g., 1 µM) in fresh medium.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 12, 24 hours), perform the following extraction procedure: a. Remove the medium and quickly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). b. Add 500 µL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Incubate on ice for 15 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant containing the intracellular metabolites to a new tube and store at -80°C until analysis.
-
LC-MS/MS Analysis: a. Prepare a standard curve of the authentic nucleoside triphosphate metabolite and the internal standard. b. Analyze the cell extracts by LC-MS/MS. Use a suitable chromatography method, such as ion-pair reversed-phase or HILIC, to separate the polar triphosphate from other cellular components.[13][14] c. Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent-to-fragment ion transitions for the Nuc-TP and the internal standard.
-
Data Analysis: a. Calculate the concentration of the Nuc-TP in each sample using the standard curve. b. Normalize the concentration to the number of cells in the well (can be determined from a parallel well by cell counting or DNA quantification).[5] c. Plot the intracellular Nuc-TP concentration (e.g., in pmol/106 cells) against time.
This comprehensive approach allows for the thorough characterization of the this compound prodrug, confirming its mechanism of action from antiviral efficacy in a cellular context to the direct measurement of its intracellular activation into the pharmacologically active species.
References
- 1. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of intracellular triphosphate metabolites of antiretroviral agents in peripheral blood mononuclear cells (PBMCs) and corresponding cell count determinations: review of current methods and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ww2.amstat.org [ww2.amstat.org]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dls.com [dls.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Drug Screening Using AL-611 as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antiviral therapeutics is a critical area of research in the fight against viral diseases. A key component of the drug discovery pipeline is the robust screening of compound libraries to identify potential antiviral agents. This process relies on well-characterized control compounds to validate assay performance and provide a benchmark for the activity of test compounds. AL-611, a prodrug of a potent nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, serves as an excellent positive control for antiviral screening campaigns, particularly those targeting HCV.[1][2]
These application notes provide detailed protocols for utilizing this compound as a positive control in a standard antiviral drug screening workflow. The described assays include the evaluation of cytotoxicity, the direct assessment of antiviral activity through plaque reduction, and the quantification of viral replication inhibition via a virus yield reduction assay.
Mechanism of Action of this compound
This compound is a phosphoramidate prodrug of a guanosine nucleotide analog.[2] Upon administration, it is metabolized within hepatocytes to its active triphosphate form. This active metabolite acts as a chain terminator, inhibiting the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[2] The potent and specific activity of its metabolite against HCV NS5B makes this compound an ideal positive control for screening campaigns aimed at discovering new inhibitors of this viral target.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data generated during an antiviral screening campaign using this compound as a positive control.
Table 1: Cytotoxicity of Test Compounds and this compound
| Compound ID | CC50 (µM) | Maximum Non-toxic Concentration (µM) |
| Test Compound 1 | ||
| Test Compound 2 | ||
| ... | ||
| This compound (Control) | ||
| Vehicle Control | > Maximum Concentration Tested | > Maximum Concentration Tested |
CC50 (50% Cytotoxic Concentration): The concentration of a compound that reduces the viability of uninfected cells by 50%.
Table 2: Antiviral Activity of Test Compounds and this compound (Plaque Reduction Assay)
| Compound ID | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Test Compound 1 | ||
| Test Compound 2 | ||
| ... | ||
| This compound (Control) | ||
| Vehicle Control | No Inhibition | N/A |
EC50 (50% Effective Concentration): The concentration of a compound that reduces the number of viral plaques by 50%.
Table 3: Antiviral Activity of Test Compounds and this compound (Virus Yield Reduction Assay)
| Compound ID | EC90 (µM) | Fold Reduction in Viral Titer at Max Non-toxic Conc. |
| Test Compound 1 | ||
| Test Compound 2 | ||
| ... | ||
| This compound (Control) | ||
| Vehicle Control | No Inhibition | 1-fold (No change) |
EC90 (90% Effective Concentration): The concentration of a compound that reduces the viral yield by 90%.
Experimental Protocols
A comprehensive antiviral screening workflow involves assessing the cytotoxicity of the compounds, followed by evaluating their antiviral efficacy.
Experimental Workflow
Caption: General experimental workflow for antiviral screening.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which a compound is toxic to the host cells. This is crucial to ensure that any observed antiviral effect is not due to cell death.[3][4]
Materials:
-
Host cells susceptible to the virus of interest (e.g., Huh-7 cells for HCV)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds and this compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in 80-90% confluency at the end of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator overnight.
-
Prepare serial dilutions of the test compounds and this compound in cell culture medium. The final solvent concentration should be consistent across all wells and non-toxic to the cells (typically ≤0.5% DMSO).
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include "cells only" (vehicle control) and "medium only" (blank) controls.
-
Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. The CC50 value is determined from the dose-response curve.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[5][6][7]
Materials:
-
Host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
Test compounds and this compound
-
Semi-solid overlay medium (e.g., medium containing methylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the test compounds and this compound in infection medium.
-
Remove the growth medium from the cells and infect the monolayers with a dilution of virus that will produce 50-100 plaques per well.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells gently with PBS.
-
Add the compound dilutions mixed with the semi-solid overlay medium to each well. Include a "virus only" (no drug) control.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-14 days, depending on the virus).
-
Fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The EC50 value is determined from the dose-response curve.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of a test compound.[8][9][10]
Materials:
-
Host cells in multi-well plates or flasks
-
Virus stock
-
Test compounds and this compound
-
96-well plates for virus titration
Procedure:
-
Seed host cells in appropriate culture vessels.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After the adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of the test compounds or this compound.
-
Incubate the cultures for a period equivalent to one or more viral replication cycles (e.g., 24-72 hours).
-
Harvest the cell culture supernatant (and/or cell lysates, depending on the virus).
-
Determine the titer of the infectious virus in the harvested samples using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control. The EC90 value, the concentration at which the viral yield is reduced by 90%, is a common metric derived from this assay.
Signaling Pathway
The following diagram illustrates the simplified replication cycle of HCV and the point of inhibition by the active metabolite of this compound.
Caption: Simplified HCV replication cycle and this compound mechanism.
Conclusion
The protocols outlined in these application notes provide a robust framework for conducting antiviral drug screening using this compound as a reliable positive control. By carefully assessing cytotoxicity and antiviral efficacy through multiple assay formats, researchers can confidently identify and characterize novel antiviral compounds. The use of a well-defined control like this compound is essential for ensuring the accuracy, reproducibility, and validity of screening data in the pursuit of new antiviral therapies.
References
- 1. drughunter.com [drughunter.com]
- 2. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 4. google.com [google.com]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular AL-611 Triphosphate Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-611 is a phosphoramidate prodrug of a modified guanosine analogue developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] Like many antiviral nucleoside analogues, this compound must be metabolized intracellularly to its active 5'-triphosphate form (this compound-TP) to exert its therapeutic effect.[3][4] The active this compound-TP acts as a competitive inhibitor of the viral RNA polymerase, leading to the termination of viral RNA synthesis.[1][4]
The concentration of the active triphosphate metabolite within the target cell is a critical determinant of the drug's efficacy. Therefore, accurately measuring the intracellular levels of this compound-TP is essential for preclinical and clinical drug development. It allows researchers to understand the compound's metabolic activation, assess its pharmacokinetic/pharmacodynamic (PK/PD) relationship, and optimize dosing regimens.[5]
These application notes provide a detailed protocol for the extraction and quantification of this compound triphosphate from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique for this application due to its superior sensitivity and selectivity.[5][6]
This compound Metabolic Activation Pathway
This compound is designed to efficiently enter the host cell.[7] Once inside, it undergoes a series of enzymatic reactions, including the removal of the phosphoramidate moiety and subsequent phosphorylation by host cell kinases to form the active triphosphate metabolite.[3][4] This active form then inhibits the HCV NS5B polymerase.
Experimental Protocols
This section details the necessary materials and methods for cell culture, treatment, metabolite extraction, and subsequent analysis.
Protocol 1: Cell Culture and Treatment
This protocol is designed for adherent cells (e.g., Huh-7, HepG2) but can be adapted for suspension cells.
Materials:
-
Huh-7 or other suitable human hepatocyte-derived cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), ice-cold
-
6-well or 12-well cell culture plates
-
This compound compound stock solution (in DMSO)
-
Cell counter (e.g., hemocytometer or automated counter)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells per well. Allow cells to attach and grow for 24 hours in a 37°C, 5% CO₂ incubator to reach approximately 80% confluency.
-
Compound Preparation: Prepare working solutions of this compound by diluting the DMSO stock in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.
-
Cell Treatment: Aspirate the old medium from the wells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Return the plates to the incubator and incubate for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Cell Harvesting:
-
Aspirate the drug-containing medium.
-
Wash the cell monolayer twice with 1 mL of ice-cold PBS per well to remove any extracellular compound.
-
Aspirate the final PBS wash completely.
-
Proceed immediately to the Intracellular Metabolite Extraction protocol. For cell counting, trypsinize a parallel set of untreated wells and count the cells to determine the average cell number per well.
-
Protocol 2: Intracellular Metabolite Extraction
This protocol uses a cold methanol-based solution for efficient cell lysis and protein precipitation while preserving the integrity of triphosphate species.[8]
Materials:
-
Extraction Solution: 80% Methanol in water (v/v), pre-chilled to -80°C.
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
-
Dry ice or -80°C freezer
Procedure:
-
Lysis and Deproteinization: Place the cell culture plate on ice. Add 500 µL of ice-cold 80% methanol extraction solution to each well.
-
Scraping: Immediately scrape the cells from the bottom of the well using a cell scraper.
-
Collection: Transfer the entire cell lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete lysis and mixing.
-
Incubation: Incubate the tubes at -20°C for 30 minutes to facilitate protein precipitation.[8]
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean, pre-chilled 1.5 mL tube. Avoid disturbing the pellet.
-
Storage: Store the extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of this compound Triphosphate
The following provides a general LC-MS/MS methodology. Specific parameters such as column choice, gradient, and mass transitions must be optimized for the available instrumentation.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Anion-exchange or ion-pair reversed-phase HPLC column.
-
This compound-TP analytical standard.
-
Mobile phases (e.g., ammonium acetate, acetonitrile).
Procedure:
-
Sample Preparation: Prior to injection, samples may need to be dried under a stream of nitrogen and reconstituted in a suitable buffer compatible with the LC method.
-
Standard Curve: Prepare a standard curve by spiking known concentrations of the this compound-TP analytical standard into a blank matrix (extract from untreated cells) covering the expected concentration range in the samples.
-
LC Separation: Inject the prepared samples and standards onto the HPLC system. Use a gradient elution method to separate this compound-TP from other endogenous nucleotides.
-
MS/MS Detection: Analyze the column eluent using the mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for this compound-TP.
-
Data Analysis: Integrate the peak areas for this compound-TP in both the standards and the samples. Construct a calibration curve by plotting the peak area versus concentration for the standards. Calculate the concentration of this compound-TP in the samples from the calibration curve and normalize to the cell number.
Experimental Workflow Overview
Data Presentation
Quantitative data should be organized into clear, concise tables.
Table 1: Example LC-MS/MS Parameters for this compound-TP Analysis
| Parameter | Setting |
|---|---|
| LC System | Agilent 1290 Infinity II |
| MS System | Sciex 6500+ QTRAP |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transition | e.g., 551.1 -> 451.1 (Precursor -> Product) |
| Collision Energy | -25 eV |
| Retention Time | 3.5 min |
Note: These values are hypothetical and require empirical optimization.
Table 2: Example Quantification of Intracellular this compound-TP
| This compound Conc. (µM) | Incubation Time (h) | This compound-TP (pmol/10⁶ cells) | Std. Deviation |
|---|---|---|---|
| 1 | 4 | 150.2 | 12.5 |
| 1 | 8 | 325.8 | 25.1 |
| 1 | 24 | 750.4 | 55.9 |
| 10 | 4 | 980.6 | 78.3 |
| 10 | 8 | 2105.3 | 150.7 |
| 10 | 24 | 4890.1 | 320.4 |
Note: Data are for illustrative purposes only.
Troubleshooting and Logical Relationships
Effective troubleshooting requires a logical approach to diagnose issues that may arise during the experimental process.
References
- 1. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
- 6. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low efficacy of AL-611 in vitro
Welcome to the technical support center for AL-611. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the in vitro efficacy of this compound, a potent HCV NS5B polymerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a phosphoramidate prodrug of a 2',3'- or 2',4'-substituted guanosine nucleotide analogue.[1] Once inside the cell, it is metabolized to its active triphosphate form. This active form acts as a competitive inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. By mimicking the natural nucleotide, it gets incorporated into the growing RNA chain and terminates its elongation.
Q2: What are the expected in vitro efficacy values for this compound?
A2: In preclinical studies, the triphosphate form of this compound has shown potent inhibition of the HCV NS5B polymerase with IC50 values as low as 0.13 μM. In HCV replicon assays, the phosphoramidate prodrug has demonstrated excellent activity with EC50 values as low as 5 nM.[1][2]
Q3: Why might I be observing lower than expected efficacy in my in vitro experiments?
A3: Several factors can contribute to lower than expected in vitro efficacy. These can be broadly categorized into issues with the compound itself, the cell-based assay system, or the experimental protocol. Our troubleshooting guide below provides detailed steps to identify and resolve these issues.
Q4: Is this compound expected to be effective against all HCV genotypes?
A4: The provided literature primarily focuses on its potent activity, but does not specify genotype-specific efficacy. The effectiveness of direct-acting antivirals can be influenced by the HCV genotype.[2] It is recommended to test this compound against the specific HCV genotypes relevant to your research.
Troubleshooting Guide
Issue 1: Higher than expected EC50 values in HCV Replicon Assays
You are observing EC50 values significantly higher than the reported 5 nM in your HCV replicon cell-based assays.
Potential Causes & Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Verify Compound Identity and Purity: Ensure the correct compound is being used and that its purity meets the required standards.
-
Proper Storage: Store this compound under the recommended conditions (typically cool, dry, and dark) to prevent degradation.
-
Solubility Issues: this compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Observe for any precipitation. Consider preparing fresh stock solutions.
-
-
Cell Culture and Assay Conditions:
-
Cell Health: Ensure the host cells for the replicon (e.g., Huh-7 cells) are healthy, within a low passage number, and not contaminated.
-
Cell Permeability: As a prodrug, this compound needs to cross the cell membrane. If you suspect low permeability, consider optimizing incubation times.[3]
-
Metabolic Activation: The conversion of the phosphoramidate prodrug to the active triphosphate is crucial. The cell line used must have the necessary enzymatic machinery. Primary human hepatocytes are known to effectively metabolize this compound.[1][2] If using other cell lines, their metabolic capacity might be a limiting factor.
-
Drug Efflux: Cells may actively pump the compound out, reducing its intracellular concentration. This can be investigated using efflux pump inhibitors.
-
-
Experimental Protocol:
-
Incorrect Dosing: Double-check all calculations for serial dilutions and final concentrations.
-
Assay Readout: Ensure the reporter system (e.g., luciferase) is functioning correctly and that the readout is within the linear range of the instrument.
-
Incubation Time: Optimize the duration of compound exposure. Too short an incubation may not allow for sufficient uptake and metabolism, while too long may lead to compound degradation or cytotoxicity.
-
Illustrative Data Comparison:
| Parameter | Expected Result | Potential Low Efficacy Result |
| EC50 (HCV Replicon) | ~5 nM | > 100 nM |
| Maximum Inhibition | > 95% | < 80% |
Issue 2: High IC50 values in NS5B Polymerase Inhibition Assays
You are observing IC50 values significantly higher than the reported 0.13 µM in your biochemical assays with purified NS5B polymerase.
Potential Causes & Troubleshooting Steps:
-
Active Metabolite: Remember that the direct inhibitor of the NS5B polymerase is the triphosphate form of the this compound analogue, not this compound itself. Ensure you are using the active triphosphate metabolite in your biochemical assay.
-
Enzyme Activity:
-
Enzyme Quality: Verify the purity and activity of the recombinant NS5B polymerase.
-
Cofactors: Ensure all necessary cofactors (e.g., Mg2+, Mn2+) are present at optimal concentrations in the reaction buffer.
-
-
Assay Conditions:
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the concentration of the natural substrate (GTP in this case). Ensure the GTP concentration is appropriate for the assay.
-
Buffer Composition: Check the pH and salt concentration of the reaction buffer to ensure they are optimal for enzyme activity.
-
-
Compound Integrity:
-
Degradation: The triphosphate metabolite can be unstable. Prepare it fresh and keep it on ice.
-
Illustrative Data Comparison:
| Parameter | Expected Result (with triphosphate) | Potential Low Efficacy Result |
| IC50 (NS5B Polymerase) | ~0.13 µM | > 5 µM |
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
-
Cell Plating: Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter) in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 1 µM down to 1 pM).
-
Dosing: Add the diluted compound to the plated cells. Include appropriate controls: vehicle only (e.g., 0.1% DMSO) and a positive control (another known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Following incubation, measure the luciferase activity according to the manufacturer's protocol.
-
Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., CellTiter-Glo) to assess the effect of the compound on cell viability.
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: NS5B Polymerase Inhibition Assay (IC50 Determination)
-
Reagents:
-
Recombinant HCV NS5B polymerase
-
RNA template
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, and KCl at optimal concentrations)
-
GTP (and other NTPs, one of which is labeled, e.g., [α-32P]GTP or a fluorescent analogue)
-
The triphosphate form of the this compound analogue
-
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, RNA template, and varying concentrations of the this compound triphosphate.
-
Enzyme Addition: Initiate the reaction by adding the NS5B polymerase.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Termination: Stop the reaction using a suitable stop solution (e.g., EDTA).
-
Detection: Quantify the amount of incorporated labeled nucleotide. This can be done through methods like scintillation counting for radiolabeled NTPs or fluorescence polarization for fluorescently labeled NTPs.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
AL-611 solubility issues in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AL-611. The information is designed to address potential solubility issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a phosphoramidate prodrug of a guanosine nucleotide analogue. It is designed to act as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.[1] In experimental settings, its active triphosphate form has shown potent inhibition of the HCV NS5B polymerase.[1]
Q2: I am observing precipitation when diluting my this compound stock solution into aqueous assay buffer. What is the likely cause?
A2: This is a common issue for many small molecule compounds, especially those initially dissolved in a high-concentration organic solvent like dimethyl sulfoxide (DMSO).[2][3] Precipitation occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous medium, or the compound's solubility limit in that medium is exceeded.[3]
Q3: What is the recommended starting solvent for this compound?
A3: For many small molecule inhibitors, the most common starting solvent is DMSO.[3][4] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q4: How can I improve the solubility of this compound in my cell-based assays?
A4: Several strategies can be employed to enhance the solubility of compounds in aqueous media. These include adjusting the pH of the buffer, using co-solvents, or employing solubilizing agents like cyclodextrins.[3][5][6] For cell-based assays, it is critical to ensure the final concentration of any solvent or agent is not toxic to the cells, typically keeping DMSO concentrations at or below 0.5%.[3]
Q5: Can I use detergents to improve this compound solubility?
A5: For non-cell-based (e.g., enzymatic) assays, low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) can be effective at preventing precipitation.[2] However, for cell-based assays, detergents are generally not recommended as they can be toxic to cells above their critical micelle concentration.[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution
If you observe that your this compound solution becomes cloudy or forms a precipitate when diluted from a DMSO stock into your aqueous experimental buffer, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Results in Cellular Assays
Inconsistent activity of this compound in cellular assays can often be traced back to poor solubility and compound availability.
Recommended Solvent Concentrations for Cell-Based Assays
| Solvent | Recommended Max Concentration | Notes |
| DMSO | ≤ 0.5% | Most common initial solvent; can be toxic to cells at higher concentrations.[3] |
| Ethanol | ≤ 0.5% | Can be an alternative to DMSO, but also has potential for cell toxicity. |
| PEG 400 | ≤ 1% | A less toxic co-solvent option for some compounds.[3] |
Experimental Protocol: Solubility Assessment
A simple protocol to visually assess the kinetic solubility of this compound in your assay medium:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution into your final aqueous assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM). Ensure the final DMSO concentration is constant and at a non-toxic level (e.g., 0.5%).
-
Incubate the dilutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Visually inspect each dilution for any signs of precipitation or cloudiness against a dark background. This will help determine the practical working concentration range for this compound in your specific assay conditions.
Experimental Workflow and Signaling Pathway
General Experimental Workflow for a Cell-Based HCV Replicon Assay
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based HCV replicon system.
Caption: Workflow for this compound in an HCV replicon assay.
Illustrative Signaling Pathway: Inhibition of HCV Replication
This compound is a prodrug that, once metabolized within the host cell, inhibits the HCV NS5B polymerase, directly blocking viral RNA replication.
Caption: Mechanism of this compound in inhibiting HCV replication.
References
- 1. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AL-611 HCV Replicon Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AL-611 in Hepatitis C Virus (HCV) replicon experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational orally bioavailable phosphoramidate prodrug of a guanosine nucleotide analog.[1] It targets the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for the replication of the viral genome.[1][2] As a nucleoside inhibitor, its active form competes with natural nucleotides for incorporation into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication.[3][4]
Q2: What is an HCV replicon system and why is it used to study this compound?
An HCV replicon is a self-replicating subgenomic portion of the HCV RNA genome that can be stably maintained and propagated in cultured liver cancer cell lines, most commonly Huh-7 cells.[5][6] These replicons contain the viral non-structural proteins necessary for RNA replication (including the NS5B polymerase) but lack the structural proteins, making them incapable of producing infectious virus particles.[6][7] This system provides a safe and robust platform for screening and characterizing antiviral compounds like this compound that target viral replication.[6][8] Reporter genes, such as luciferase, are often incorporated into the replicon to provide a simple and quantitative readout of replication levels.[3][9]
Q3: What are the expected EC50 and CC50 values for this compound in an HCV replicon assay?
In a standard HCV replicon assay, this compound has demonstrated a potent 50% effective concentration (EC50) of 5 nM.[1][2] The 50% cytotoxic concentration (CC50) in Huh-7 cells has been reported to be greater than 100 µM.[3] This gives this compound a high selectivity index (SI), indicating a wide therapeutic window.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound.
| Compound | Target | Assay System | EC50 | CC50 (Huh-7 cells) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | HCV NS5B Polymerase | HCV Replicon Assay | 5 nM | > 100 µM | > 20,000 | [1][3] |
Experimental Protocols
HCV Luciferase Replicon Assay Protocol
This protocol outlines a standard method for determining the EC50 value of this compound in a luciferase-based HCV replicon assay.
1. Cell Maintenance:
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Culture Huh-7 cells harboring a luciferase reporter HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM).
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Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and an appropriate concentration of G418 (e.g., 0.5 mg/mL) to maintain selection for the replicon.[8]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Seed the replicon-containing Huh-7 cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of G418-free medium.[9]
-
Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO). A common starting concentration for a potent compound like this compound could be in the micromolar range, with 3- to 10-fold serial dilutions.
-
Add the diluted this compound or DMSO (as a vehicle control) to the cells. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.[9]
-
Include appropriate controls:
-
Negative Control: Cells treated with DMSO only (0% inhibition).
-
Positive Control: Cells treated with a known HCV inhibitor at a concentration >100x its EC50 (100% inhibition).[8]
-
3. Data Acquisition and Analysis:
-
After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
In parallel, a cytotoxicity assay (e.g., using CellTiter-Glo® or MTS reagent) should be performed to determine the CC50 of this compound.
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Normalize the luciferase signal to the vehicle control.
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Plot the normalized data against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.[8]
Visualizations
Troubleshooting Guide
Q4: My observed EC50 for this compound is significantly higher than the reported 5 nM. What are the possible causes?
Several factors can lead to a higher than expected EC50 value:
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Cell Line Permissiveness: Different clones of Huh-7 cells can exhibit varying permissiveness to HCV replication, which can impact the apparent potency of an antiviral.[5] Using a less permissive cell line may require higher concentrations of the drug to achieve the same level of inhibition.
-
Replicon Genotype: While this compound is expected to have pan-genotypic activity, its potency may vary between different HCV genotypes and subtypes. The reported 5 nM value may not be representative for all genotypes.
-
Compound Integrity: Ensure that the this compound compound has been stored correctly (e.g., at -20°C or -80°C) and has not undergone degradation.[3] Repeated freeze-thaw cycles should be avoided.
-
Assay Conditions: Suboptimal assay conditions, such as high cell seeding density, extended incubation times, or issues with the luciferase reporter system, can affect the results.
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Resistance: Although nucleoside inhibitors generally have a high barrier to resistance, prolonged culture in the presence of the drug could select for resistant replicon variants. However, this is less likely in short-term EC50 determination assays.
Q5: I am seeing a low luciferase signal in my untreated control wells. What could be the problem?
A low signal in control wells suggests a problem with replicon replication or the reporter assay itself:
-
Low Replicon Replication: The replicon may not be replicating efficiently in your cells. This could be due to using a low-permissive Huh-7 clone, issues with the cell culture conditions, or the replicon itself may have acquired mutations that reduce its fitness.
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Cell Health: Poor cell health can lead to reduced replicon replication. Ensure that the cells are not overgrown and that the culture medium is fresh.
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Reporter Assay Issues: The luciferase substrate may have degraded, or there may be an issue with the luminometer. Always include a positive control for the luciferase assay if possible.
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Loss of Replicon: If the cells have been cultured for an extended period without G418 selection, a significant portion of the cell population may have lost the replicon.
Q6: My experiment shows high cytotoxicity for this compound, contrary to the reported CC50 > 100 µM. Why might this be happening?
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Compound Purity: The this compound sample may contain impurities that are cytotoxic.
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DMSO Concentration: High concentrations of DMSO (>1%) can be toxic to cells. Ensure the final DMSO concentration in your assay is kept to a minimum.
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Cell Line Sensitivity: While unlikely to be the primary cause given the reported data, your specific Huh-7 cell clone might be unusually sensitive to the compound or vehicle.
-
Assay Method: The method used to assess cytotoxicity can influence the results. Ensure your cytotoxicity assay is validated and performing as expected.
Q7: My results are highly variable between experiments. How can I improve reproducibility?
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Standardize Cell Culture: Use cells from the same passage number for each experiment and ensure consistent seeding densities. Cell confluency at the time of the assay can impact results.
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Consistent Compound Handling: Prepare fresh dilutions of this compound for each experiment to avoid issues with compound stability.
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Assay Controls: Include both positive and negative controls in every plate to monitor assay performance. A Z'-factor calculation can be used to assess the quality and reproducibility of the assay.[3]
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Automated Liquid Handling: If available, use automated liquid handlers for cell seeding and compound addition to minimize pipetting errors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The Hepatitis C Virus Replicon Presents a Higher Barrier to Resistance to Nucleoside Analogs than to Nonnucleoside Polymerase or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Potential Off-Target Effects of AL-611 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of AL-611 (also known as OTI-611), a CHD1L inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L). Its on-target effect involves the induction of G1 cell cycle arrest, which can lead to reduced tumor cell proliferation and synergy with certain chemotherapies in cancer cell lines.[1]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects occur when a small molecule binds to and affects proteins other than its intended target.[2][3] This is a concern because it can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological role.[3] For instance, an observed phenotype may be incorrectly attributed to the inhibition of the primary target when it is, in fact, caused by an interaction with an unrelated protein.
Q3: What are the common causes of off-target effects in cell culture?
A3: Several factors can contribute to off-target effects:
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High Compound Concentration: Using this compound at concentrations significantly above its effective dose for CHD1L inhibition increases the likelihood of binding to lower-affinity, off-target proteins.[2]
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Structural Similarity of Binding Pockets: The binding site of CHD1L may share structural similarities with other proteins, leading to unintended interactions. For example, the ATP-binding pocket is conserved across many kinases, making them common off-targets for kinase inhibitors.[2]
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Compound Promiscuity: The chemical structure of this compound might have features that allow it to interact with multiple protein targets.
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Cellular Context: The specific expression levels of on- and off-target proteins in the cell line being used can influence the observed effects.[2]
Q4: How can I minimize the risk of off-target effects with this compound?
A4: To minimize off-target effects, it is recommended to:
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Perform Dose-Response Experiments: Determine the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., G1 arrest).
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Use Appropriate Controls: Include a negative control (vehicle only) and potentially a positive control (e.g., another known CHD1L inhibitor, if available).
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Consider Orthogonal Approaches: Use techniques like siRNA or CRISPR to knock down CHD1L and see if the phenotype matches that observed with this compound treatment.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpectedly high cytotoxicity at concentrations that should primarily inhibit CHD1L.
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Possible Cause: Off-target toxicity. This compound may be inhibiting other essential proteins.
-
Troubleshooting Steps:
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Perform a Cell Viability Assay: Conduct a dose-response curve to determine the IC50 for cytotoxicity and compare it to the EC50 for the intended on-target effect (e.g., G1 arrest). A small window between efficacy and toxicity can suggest off-target effects.
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Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target kinase inhibition, which is a common source of cytotoxicity.[4]
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Use a Rescue Experiment: Overexpress CHD1L in your cells. If the cytotoxicity is not rescued, it is likely due to an off-target effect.[2][3]
-
Issue 2: The observed cellular phenotype is inconsistent with known CHD1L function.
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Possible Cause: The phenotype is driven by an off-target effect of this compound.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated Inhibitor: If available, treat cells with a different chemical scaffold that also inhibits CHD1L. If this compound does not produce the same phenotype, the original observation is likely due to an off-target effect of this compound.[3]
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Gene Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate CHD1L expression. If the resulting phenotype does not match what is observed with this compound treatment, an off-target effect is probable.
-
Proteomic Analysis: Employ proteomics-based approaches to identify proteins that interact with this compound.
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Issue 3: High background or non-specific signal in a reporter assay.
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Possible Cause: this compound may be directly interfering with the reporter protein or other components of the assay.
-
Troubleshooting Steps:
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Run a Counter-Screen: Test this compound in a cell line that does not express the target of the reporter assay. Any activity in this screen would indicate an off-target effect on the reporter system itself.
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Use an Alternative Reporter: If possible, use a different type of reporter assay (e.g., switch from a luciferase-based to a fluorescent protein-based reporter) to see if the issue persists.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the results of troubleshooting experiments.
Table 1: Dose-Response of this compound on Target Engagement and Cell Viability
| Concentration (µM) | % G1 Arrest (On-Target) | % Cell Viability |
| 0.1 | 15 | 98 |
| 0.5 | 45 | 95 |
| 1.0 | 70 | 92 |
| 5.0 | 75 | 60 |
| 10.0 | 78 | 35 |
This table illustrates a scenario where a significant drop in cell viability occurs at concentrations slightly higher than those required for maximal on-target effect, suggesting potential off-target toxicity.
Table 2: Kinase Profiling of this compound (10 µM)
| Kinase | % Inhibition |
| CHD1L (On-Target) | 95 |
| Kinase A | 8 |
| Kinase B | 75 |
| Kinase C | 12 |
| Kinase D | 68 |
This table shows that while this compound is a potent inhibitor of its intended target, it also significantly inhibits other kinases at higher concentrations, which could lead to off-target effects.[2]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value.[4]
2. Western Blot for Cell Cycle Markers
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Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Cyclin D1, CDK4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.[2]
-
Heating: Harvest and lyse the cells. Aliquot the lysate into separate tubes and heat them at a range of different temperatures for 3 minutes.[2]
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Separation: Centrifuge the heated samples to pellet the precipitated proteins.[2]
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Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble CHD1L at each temperature by Western blot or another quantitative protein detection method. A shift in the melting curve indicates target engagement.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Targeted Inhibition of CHD1L by OTI-611 Reprograms Chemotherapy and Targeted Therapy-Induced Cell Cycle Arrest and Suppresses Proliferation to Produce Synergistic Antitumor Effects in Breast and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: AL-611 Stability and Degradation in Solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability and degradation of AL-611 in solution. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a phosphoramidate prodrug of a guanosine nucleotide analogue, in solution is primarily influenced by pH, temperature, and exposure to light. As with many phosphoramidate-containing compounds, this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Elevated temperatures can accelerate degradation rates, and exposure to UV or fluorescent light may induce photolytic degradation.
Q2: What are the expected degradation products of this compound?
A2: The degradation of this compound is anticipated to proceed through two main pathways:
-
Hydrolysis of the Phosphoramidate Moiety: This is often the primary degradation route for phosphoramidate prodrugs, yielding the corresponding nucleoside monophosphate and the free amine and phenol/alcohol from the promoiety.
-
Cleavage of the Glycosidic Bond: This is a common degradation pathway for nucleoside analogues, resulting in the separation of the guanine base from the modified sugar moiety.
Further degradation of these initial products may also occur.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, it is recommended to store this compound solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. For short-term use, solutions may be kept at 2-8°C. It is advisable to prepare fresh solutions for each experiment whenever possible.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Ensure that the this compound stock and working solutions are fresh and have been stored under the recommended conditions (frozen, protected from light).
-
Assess Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of this compound in your specific assay buffer at the experimental temperature. Use a validated analytical method, such as HPLC, to quantify the amount of intact this compound over time.
-
Prepare Fresh Solutions: If degradation is observed, prepare fresh working solutions immediately before each experiment.
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
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Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To identify potential degradation products, subject this compound to forced degradation conditions (e.g., acid, base, heat, oxidation, light). Analyze the stressed samples by HPLC-MS to characterize the degradation products.
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent this compound peak from all significant degradation product peaks.
-
Review Sample Handling: Evaluate your sample preparation and handling procedures to minimize the potential for degradation before analysis.
-
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions. This data is based on typical behavior for similar compounds and should be confirmed by in-house stability studies.
Table 1: pH-Dependent Stability of this compound at 37°C
| pH | Half-life (t½) in hours | Major Degradation Products |
| 3.0 | 8 | Glycosidic bond cleavage product, Phosphoramidate hydrolysis product |
| 5.0 | 48 | Phosphoramidate hydrolysis product |
| 7.4 | 120 | Phosphoramidate hydrolysis product |
| 9.0 | 24 | Phosphoramidate hydrolysis product, base-catalyzed side products |
Table 2: Temperature-Dependent Stability of this compound at pH 7.4
| Temperature | Half-life (t½) in hours |
| 4°C | > 500 |
| 25°C | 240 |
| 37°C | 120 |
| 50°C | 36 |
Table 3: Photostability of this compound in Solution (pH 7.4) at 25°C
| Light Condition | % Degradation after 24 hours |
| Dark (control) | < 1% |
| Fluorescent Light | 5% |
| UV Light (365 nm) | 25% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for the quantification of this compound and the separation of its major degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute samples in a 50:50 mixture of Mobile Phase A and B to an appropriate concentration.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for an this compound stability study.
Technical Support Center: Optimizing AL-611 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of AL-611 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered phosphoramidate prodrug of a guanosine nucleotide analog.[1][2][3] Its mechanism of action is the inhibition of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme for viral RNA replication.[1][2][3][4] As a prodrug, this compound is metabolized in the body to its active form, the nucleoside 5'-triphosphate, which then competes with natural nucleotides for incorporation into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication.
Q2: What are the reported in vitro potency values for this compound?
The active triphosphate form of this compound has shown potent inhibition of the HCV NS5B polymerase. The phosphoramidate prodrug has demonstrated excellent activity in HCV replicon assays.[2][3]
Q3: In which animal species has this compound been tested in vivo?
Published research indicates that this compound has been administered orally in dogs, where it resulted in high levels of the active nucleoside 5'-triphosphate in the liver.[1][2][3] A phase 1 clinical trial in healthy human volunteers and HCV-infected subjects was initiated but later terminated.[5]
Q4: How should I determine the starting dose for my in vivo study?
For a new animal model, a literature search for in vivo studies of similar HCV NS5B polymerase inhibitors can provide a starting point. Dose-ranging studies are crucial. It is recommended to start with a low dose, based on in vitro efficacy data (e.g., 10-fold the EC50) and escalate to identify a dose that is both effective and well-tolerated.
Q5: What is the recommended vehicle for oral administration of this compound?
The specific vehicle used in the preclinical studies with this compound is not publicly available. However, for similar compounds, common vehicles for oral gavage in rodents include 0.5% methylcellulose in water, 0.5% carboxymethylcellulose (CMC) in saline, or a solution in polyethylene glycol 400 (PEG400) and water. It is essential to assess the solubility and stability of this compound in the chosen vehicle.
Troubleshooting Guide
Problem 1: High variability in plasma/tissue levels of the active metabolite.
-
Possible Cause: Issues with oral absorption, formulation, or rapid metabolism.
-
Troubleshooting Steps:
-
Formulation Check: Ensure this compound is fully solubilized or uniformly suspended in the vehicle. Prepare fresh formulations for each experiment.
-
Fasting: Administer this compound to fasted animals to reduce the impact of food on absorption.
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) of the active metabolite in your animal model. This will help in optimizing the dosing schedule.
-
Problem 2: Lack of efficacy at previously reported effective doses.
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Possible Cause: Differences in animal models, viral strains, or experimental procedures.
-
Troubleshooting Steps:
-
Dose Escalation: Perform a dose-escalation study to determine the minimum effective dose in your specific model.
-
Route of Administration: While this compound is designed for oral administration, for initial proof-of-concept studies, consider intraperitoneal (IP) injection to bypass potential oral absorption issues.
-
Endpoint Analysis: Verify the sensitivity of your viral load detection method (e.g., qRT-PCR).
-
Problem 3: Unexpected toxicity or adverse effects observed.
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Possible Cause: Off-target effects, metabolite-related toxicity, or issues with the vehicle.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose and/or dosing frequency.
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Toxicity Studies: Conduct acute and sub-chronic toxicology studies to identify the maximum tolerated dose (MTD).[6][7] Monitor for clinical signs of toxicity (weight loss, changes in behavior) and perform histopathological analysis of key organs.
-
Vehicle Control: Ensure a vehicle-only control group is included in all experiments to rule out vehicle-related toxicity.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value | Reference |
| HCV NS5B Polymerase Inhibition | IC50 | As low as 0.13 µM (for the triphosphate form) | [2][3] |
| HCV Replicon Assay | EC50 | As low as 5 nM (for the phosphoramidate prodrug) | [2][3] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Transgenic Mouse Model of HCV Replication
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Animal Model: Utilize a transgenic mouse model that supports HCV replication (e.g., mice with humanized livers).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
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Dosing:
-
Prepare this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally via gavage once or twice daily for the duration of the study (e.g., 14 days).
-
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood samples at specified time points (e.g., pre-dose, and on days 3, 7, and 14) for viral load analysis.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect liver tissue.
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Quantify HCV RNA levels in serum and liver tissue using qRT-PCR.
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Perform histopathological analysis of the liver to assess any drug-related toxicity.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as an HCV NS5B polymerase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. criver.com [criver.com]
- 7. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]
Technical Support Center: HCV NS5B Inhibitor Resistance Studies
This technical support center provides guidance for researchers identifying resistance mutations to HCV NS5B polymerase inhibitors, with a focus on nucleotide analogues like AL-611.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational guanosine nucleotide analogue that targets the HCV NS5B RNA-dependent RNA polymerase.[1] As a nucleoside inhibitor, its triphosphate form is incorporated into the nascent viral RNA chain, leading to premature termination of viral replication.[2]
Q2: What are the known resistance mutations for HCV NS5B nucleotide analogues?
The primary resistance-associated substitution (RAS) for many 2'-C-methylated nucleotide analogue inhibitors is S282T in the NS5B polymerase.[3] However, this mutation can sometimes reduce the replication fitness of the virus.[3] Other mutations in the NS5B region may also contribute to resistance, though they are less common.[4] Specific resistance mutations for this compound have not been extensively documented in publicly available literature.
Q3: What is the general procedure to identify resistance mutations to a novel NS5B inhibitor like this compound?
The standard method involves in vitro selection of resistant HCV replicons.[5][6][7] This is achieved by culturing cells containing HCV replicons in the presence of increasing concentrations of the inhibitor.[5][6] Surviving cell colonies are then selected and expanded. The NS5B gene from these resistant colonies is sequenced to identify mutations that are not present in the wild-type replicon.[8][9]
Q4: How is the level of resistance quantified?
Resistance is quantified by determining the half-maximal effective concentration (EC50) of the inhibitor for the mutant and wild-type replicons. The fold-change in EC50 is calculated by dividing the EC50 for the mutant by the EC50 for the wild-type. A higher fold-change indicates a higher level of resistance.[10][11]
Q5: What is the "genetic barrier" to resistance?
The genetic barrier refers to the difficulty for the virus to develop resistance to a drug. A high genetic barrier means that multiple mutations are required to confer significant resistance, or the resistance mutations severely impair viral fitness. Nucleotide analogue inhibitors are generally considered to have a higher barrier to resistance compared to other classes of HCV inhibitors.
Troubleshooting Guides
Problem: No resistant colonies are growing after selection with this compound.
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Possible Cause 1: Inhibitor concentration is too high.
-
Solution: Start the selection process with a lower concentration of this compound, typically 5-10 times the EC50 value. Gradually increase the concentration as the cells adapt.
-
-
Possible Cause 2: The genetic barrier to resistance is high.
-
Solution: Continue the selection for a longer period (several weeks to months) to allow for the accumulation of necessary mutations.
-
-
Possible Cause 3: Resistant replicons have very low fitness.
-
Solution: Ensure optimal cell culture conditions to support the growth of less fit viral replicons.
-
Problem: Identified mutations in NS5B do not confer resistance in a reverse genetics experiment.
-
Possible Cause 1: The mutation is a random or adaptive mutation not related to drug resistance.
-
Solution: Analyze multiple resistant clones to identify common mutations. Test the identified mutations individually and in combination in a clean wild-type replicon background to confirm their role in resistance.
-
-
Possible Cause 2: The resistance phenotype is due to a combination of mutations.
-
Solution: Introduce the identified mutations in various combinations into the wild-type replicon to determine if a specific combination is required for resistance.
-
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant HCV Replicons
-
Cell Seeding: Plate Huh-7 cells harboring a wild-type HCV replicon (e.g., genotype 1b) at a low density in a 100-mm dish.
-
Initiation of Selection: The following day, replace the standard culture medium with a medium containing G418 (for selection of replicon-containing cells) and this compound at a concentration 5-10 times its EC50.
-
Maintenance: Change the selection medium twice a week. Do not passage the cells.
-
Colony Picking: After 3-4 weeks, visible resistant cell colonies should appear. Pick individual colonies using cloning cylinders and expand them in separate culture vessels with the selection medium.
-
Expansion of Resistant Clones: Continue to culture the selected clones in the presence of this compound, gradually increasing the concentration to select for higher levels of resistance if desired.
Protocol 2: Genotypic Analysis of Resistant Replicons
-
RNA Extraction: Extract total RNA from the expanded resistant cell clones and from wild-type replicon cells.
-
RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full-length NS5B coding region.
-
Sequencing: Sequence the amplified NS5B PCR product. Both Sanger sequencing and next-generation sequencing can be used.
-
Sequence Analysis: Align the NS5B sequences from the resistant clones with the wild-type sequence to identify amino acid substitutions.
Protocol 3: Phenotypic Analysis of Potential Resistance Mutations
-
Site-Directed Mutagenesis: Introduce the identified mutation(s) into a wild-type HCV replicon plasmid using a site-directed mutagenesis kit.
-
In Vitro Transcription and Electroporation: Generate RNA transcripts from the mutated plasmids and electroporate them into Huh-7 cells.
-
EC50 Determination: Establish stable cell lines containing the mutant replicons. Perform a dose-response assay with this compound to determine the EC50 value.
-
Fold-Change Calculation: Calculate the fold-change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
Data Presentation
Table 1: Hypothetical Phenotypic Susceptibility of this compound Resistant Mutants
| NS5B Mutation | This compound EC50 (nM) | Fold-Change in EC50 vs. Wild-Type |
| Wild-Type | 15 | 1 |
| S282T | 180 | 12 |
| M423T | 90 | 6 |
| S282T + M423T | 900 | 60 |
Visualizations
Caption: Experimental workflow for identifying and confirming this compound resistance mutations.
Caption: Mechanism of this compound action and the S282T resistance pathway.
References
- 1. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of HCV resistance-associated substitutions among treatment-failure patients receiving direct-acting antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of Replicon Variants Resistant to ACH-806, a Novel Hepatitis C Virus Inhibitor with No Cross-Resistance to NS3 Protease and NS5B Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on hepatitis C virus resistance to inhibitors in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iasusa.org [iasusa.org]
Technical Support Center: Mitigating Cytotoxicity of AL-611 in Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the cytotoxic effects of AL-611 in cell culture experiments. The following information is presented in a question-and-answer format to address common issues and provide actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a prodrug of a nucleoside analog developed as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] As a nucleoside analog, its antiviral activity relies on its intracellular conversion to an active triphosphate form, which is then incorporated into the growing viral RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[2][3]
Q2: What are the potential mechanisms of this compound-induced cytotoxicity in mammalian cell lines?
A2: The cytotoxicity of nucleoside analogs like this compound is often a result of off-target effects. The primary mechanisms include:
-
Inhibition of Host Cellular Polymerases: The active triphosphate form of this compound can be mistakenly recognized and utilized by host DNA and RNA polymerases.[4][5] A key concern is the inhibition of mitochondrial DNA polymerase γ (Pol γ), which can lead to mitochondrial dysfunction.[6]
-
Induction of Apoptosis: Incorporation of the nucleoside analog into the host cell's DNA can trigger DNA damage responses, leading to the activation of programmed cell death, or apoptosis.[7][8] This process is often mediated by a cascade of enzymes called caspases.[7][9]
-
Mitochondrial Toxicity: Disruption of mitochondrial DNA replication and protein synthesis due to Pol γ inhibition can lead to a decline in mitochondrial function, resulting in reduced energy production and the release of pro-apoptotic factors.[5][6]
Q3: How can I determine if this compound is inducing apoptosis in my cell line?
A3: Several assays can be employed to specifically measure apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3, caspase-8, and caspase-9. An increase in their activity is a hallmark of apoptosis.[4][5][9][12][13][14]
-
TUNEL Assay: This assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis.
Troubleshooting Guides
Guide 1: High Background or Inconsistent Results in Cytotoxicity Assays
| Observed Problem | Potential Cause | Recommended Action |
| High background signal in "no cell" or "vehicle only" controls | Media components interfering with assay reagents. | Run a "media only" control with your test compound and assay reagent to check for direct chemical interactions.[9] |
| Microbial contamination. | Test cell cultures for microbial contamination (e.g., mycoplasma), which can affect assay readouts. | |
| High variability between replicate wells | Uneven cell seeding density. | Ensure a homogeneous single-cell suspension before plating. Optimize your pipetting technique to ensure consistent cell numbers across wells.[11][15][16] |
| Edge effects in multi-well plates. | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media. | |
| Inconsistent dose-response curves across experiments | Changes in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability before starting an experiment.[8] |
| Inconsistent incubation times. | Precisely control the duration of drug exposure and reagent incubation for all experiments. |
Guide 2: Mitigating this compound Induced Cytotoxicity
| Objective | Strategy | Experimental Approach |
| Reduce off-target effects | Co-treatment with natural nucleosides: | Supplement the culture medium with a pool of natural nucleosides (e.g., deoxycytidine, deoxyguanosine) to compete with this compound for incorporation by host polymerases. |
| Optimize dosage and exposure time: | Determine the lowest effective concentration and shortest exposure time of this compound that maintains antiviral efficacy while minimizing host cell toxicity. | |
| Sensitize resistant cells or enhance efficacy | Combination therapy: | Co-administer this compound with other non-nucleoside inhibitors or agents that target different cellular pathways. This can potentially allow for lower, less toxic doses of this compound.[3][17][18] |
| Understand the mechanism to identify protective agents | Inhibition of apoptotic pathways: | If apoptosis is confirmed, co-treat with pan-caspase inhibitors (e.g., Z-VAD-FMK) to see if cytotoxicity can be rescued. This helps to confirm the role of caspases in this compound-induced cell death. |
Data Presentation
Table 1: Representative IC50 Values of Selected HCV NS5B Nucleoside Inhibitors
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Mericitabine | Huh-7 | Replicon | 72 | > 50 |
| Sofosbuvir | Huh-7 | Replicon | 72 | 0.04 |
| Valopicitabine | Huh-7 | Replicon | 72 | 1.2 |
| Note: This table provides representative data for other HCV NS5B nucleoside inhibitors to offer a comparative context.[3][19][20] The IC50 of this compound should be empirically determined in the cell line of interest. |
Experimental Protocols
Protocol 1: Caspase-3 Colorimetric Assay
This protocol provides a general outline for measuring the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
Induce apoptosis in your cell line by treating with this compound for the desired time. Include untreated and positive controls.
-
Pellet 1-5 x 10^6 cells by centrifugation.[13]
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[13]
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant containing the cytosolic extract.[13]
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with cell lysis buffer.[13]
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.[13]
-
Add 5 µL of the DEVD-pNA substrate (4 mM stock) to each well.[13]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold increase in caspase-3 activity.
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the steps for differentiating between live, apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat cells with this compound as required.
-
Harvest cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
-
Analysis:
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Intrinsic apoptosis pathway activated by nucleoside analogs.
Caption: Logical troubleshooting workflow for this compound cytotoxicity.
References
- 1. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 2. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Inhibitors of Hepatitis C Virus NS5B Polymerase: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Nucleoside Drugs Induce Cellular Differentiation by Caspase-Dependent Degradation of Stem Cell Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. mpbio.com [mpbio.com]
- 13. abcam.com [abcam.com]
- 14. biogot.com [biogot.com]
- 15. researchgate.net [researchgate.net]
- 16. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AL-611 Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of AL-611 to its target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its target cells?
This compound is a phosphoramidate prodrug of a guanosine nucleotide analog that acts as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2][3][4] Its primary target cells are hepatocytes, the main site of HCV replication in the liver.[1]
Q2: What is the mechanism of action of this compound?
As a prodrug, this compound is designed to efficiently enter hepatocytes.[1] Once inside the cell, it undergoes metabolic conversion to its active form, the nucleoside 5'-triphosphate. This active metabolite then competes with natural nucleotides for incorporation into the growing viral RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[2][3]
Q3: What are the common challenges in delivering small molecule inhibitors like this compound to target cells?
The successful delivery of small molecule inhibitors is often hampered by several factors, including:
-
Poor bioavailability: This can be due to low solubility, instability, or inefficient absorption.[5][6]
-
Efflux transporters: Membrane proteins like P-glycoprotein (P-gp) can actively pump drugs out of the cell, reducing the intracellular concentration.[5][7]
-
Endosomal entrapment: After cellular uptake via endocytosis, the compound can be trapped within endosomes and subsequently degraded or expelled from the cell without reaching its cytosolic target.[8][9]
-
Off-target effects: Non-specific binding can lead to toxicity and reduced efficacy.[10][11]
Q4: Can lipid nanoparticles (LNPs) be used to improve this compound delivery?
Yes, lipid nanoparticles (LNPs) are a versatile platform for the delivery of small molecules, including prodrugs like this compound.[7][12] LNPs can enhance solubility, protect the drug from degradation, and facilitate cellular uptake.[13] The formulation of LNPs can be optimized to improve delivery efficiency and target specificity.[14][15]
Troubleshooting Guides
Problem 1: Low intracellular concentration of the active this compound metabolite.
Q: My in vitro experiments show low levels of the this compound nucleoside triphosphate within the target hepatocytes. What could be the cause and how can I troubleshoot this?
A: Low intracellular concentration of the active metabolite can stem from inefficient uptake, rapid efflux, or poor conversion of the prodrug.
Troubleshooting Steps:
-
Assess Cellular Uptake:
-
Experiment: Perform a time-course and concentration-dependent uptake study using radiolabeled or fluorescently tagged this compound.
-
Expected Outcome: Determine the rate and efficiency of this compound entry into the cells.
-
Troubleshooting: If uptake is low, consider modifying the delivery vehicle (e.g., using LNPs) or the experimental conditions (e.g., incubation time, temperature).
-
-
Investigate Efflux Pump Activity:
-
Experiment: Co-incubate the cells with this compound and a known inhibitor of common efflux pumps (e.g., verapamil for P-gp).
-
Expected Outcome: An increase in intracellular this compound concentration in the presence of the inhibitor would suggest that efflux is a significant issue.[5]
-
Troubleshooting: If efflux is confirmed, strategies to bypass or inhibit these pumps may be necessary. This could involve co-administration of an efflux pump inhibitor or designing delivery systems that release the drug intracellularly.
-
-
Evaluate Prodrug Conversion:
-
Experiment: Lyse the cells after treatment with this compound and use LC-MS/MS to quantify the levels of both the parent prodrug and its triphosphate metabolite.
-
Expected Outcome: This will reveal if the prodrug is accumulating without being efficiently converted to its active form.
-
Troubleshooting: If conversion is low, ensure that the cell line used has the necessary enzymatic machinery for this metabolic activation.
-
Problem 2: High variability in experimental replicates.
Q: I am observing significant variability in the anti-HCV activity of this compound across my replicate experiments. What could be causing this inconsistency?
A: High variability can be due to inconsistencies in cell culture, compound handling, or the assay itself.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell seeding density, passage number, and growth phase.[16]
-
Regularly test for mycoplasma contamination.
-
-
Optimize Compound Preparation and Handling:
-
Prepare fresh stock solutions of this compound and use them within their stability window.[17]
-
Ensure accurate and consistent pipetting.
-
-
Refine the Antiviral Assay Protocol:
-
Optimize the concentration of this compound and the duration of treatment.
-
Include appropriate positive and negative controls in every experiment.
-
Problem 3: Suboptimal efficacy of LNP-formulated this compound.
Q: I have formulated this compound into lipid nanoparticles, but the delivery efficiency and therapeutic effect are not as expected. How can I optimize the LNP formulation?
A: The efficacy of LNP-based delivery depends on several formulation parameters that can be systematically optimized.[14][15]
Optimization Parameters:
| Parameter | Description | Recommended Starting Point | Optimization Strategy |
| Lipid Composition | The types and ratios of lipids (ionizable lipid, phospholipid, cholesterol, PEG-lipid) determine the LNP's properties.[12] | DOPE:CHEMS:DSPE-PEG (5:4:1 molar ratio) | Vary the ratios of the lipids and test different types of ionizable and helper lipids. |
| Drug-to-Lipid Ratio | The amount of this compound relative to the total lipid content affects encapsulation efficiency and particle stability.[15] | 1:10 to 1:50 (w/w) | Test a range of ratios to find the optimal balance between drug loading and LNP stability. |
| Particle Size and Polydispersity Index (PDI) | Smaller, more uniform particles often exhibit better cellular uptake.[13] | 80-150 nm, PDI < 0.2 | Optimize mixing methods (e.g., microfluidics) and consider extrusion to control size and PDI.[13] |
| Surface Charge (Zeta Potential) | A near-neutral or slightly negative surface charge is often desirable to avoid cytotoxicity and electrostatic repulsion from the cell membrane.[13] | -10 mV to +10 mV | Adjust the molar ratio of ionizable lipids or incorporate charged lipids to modify the zeta potential. |
Experimental Protocols
Protocol 1: Assessing Intracellular Uptake of this compound by Flow Cytometry
This protocol allows for the quantification of this compound uptake using a fluorescently labeled version of the compound.
Materials:
-
Fluorescently labeled this compound
-
Hepatocyte cell line (e.g., Huh-7)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed hepatocytes in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of fluorescently labeled this compound for different time points (e.g., 1, 4, 24 hours).
-
As a negative control, include untreated cells.
-
After incubation, wash the cells twice with ice-cold PBS to remove extracellular compound.
-
Detach the cells using Trypsin-EDTA and resuspend them in complete medium.
-
Centrifuge the cells and resuspend the pellet in PBS.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel.
Protocol 2: Quantification of Endosomal Escape
This protocol uses a split-luciferase assay to quantify the amount of a delivered agent that has escaped the endosome and reached the cytoplasm.
Materials:
-
A delivery vehicle (e.g., LNP) co-encapsulating this compound and a cargo protein fused to one part of a split-luciferase (e.g., LgBiT).
-
A cell line stably expressing the other part of the split-luciferase (e.g., SmBiT).
-
Luciferase substrate.
-
Luminometer.
Procedure:
-
Prepare LNPs co-encapsulating this compound and the LgBiT-fusion protein.
-
Treat the SmBiT-expressing cells with the formulated LNPs.
-
At various time points, lyse the cells and measure the luciferase activity using a luminometer.
-
The luminescence signal is proportional to the amount of LgBiT-fusion protein that has escaped the endosome and combined with SmBiT in the cytosol.
Visualizations
Caption: Mechanism of action of this compound in a hepatocyte.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Logical relationships in LNP formulation optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | Semantic Scholar [semanticscholar.org]
- 7. FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals [drug-dev.com]
- 8. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precigenome.com [precigenome.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AL-611 and Other HCV NS5B Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a prime target for direct-acting antiviral agents. This guide provides a detailed comparison of AL-611, a novel nucleoside inhibitor, with other prominent NS5B inhibitors: sofosbuvir (nucleoside inhibitor), dasabuvir (non-nucleoside inhibitor), and beclabuvir (non-nucleoside inhibitor). The comparison focuses on their in vitro efficacy, resistance profiles, and mechanisms of action, supported by experimental data and detailed methodologies.
Mechanism of Action: Nucleoside vs. Non-Nucleoside Inhibition
HCV NS5B polymerase inhibitors are broadly classified into two categories based on their mechanism of action:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds, like this compound and sofosbuvir, are prodrugs that are metabolized within the host cell to their active triphosphate form.[1] This active form mimics natural nucleotides and is incorporated into the growing viral RNA chain by the NS5B polymerase.[1] Upon incorporation, they act as chain terminators, preventing further elongation of the viral RNA and thus halting replication.[1]
-
Non-Nucleoside Inhibitors (NNIs): In contrast, NNIs such as dasabuvir and beclabuvir bind to allosteric sites on the NS5B polymerase, away from the active site. This binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting RNA synthesis. NNIs do not require intracellular activation.
dot
Caption: Mechanism of HCV NS5B Polymerase Inhibition.
Comparative Efficacy: In Vitro Potency
The in vitro potency of NS5B inhibitors is typically evaluated using two primary assays: the NS5B polymerase enzymatic assay (measuring direct inhibition of the enzyme) and the HCV subgenomic replicon assay (measuring inhibition of viral replication in a cellular context). The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) are key metrics from these assays, respectively.
| Inhibitor | Type | Target Genotype | IC50 (nM) | EC50 (nM) |
| This compound | Nucleoside | Pan-genotypic (data for specific genotypes limited) | 130 (as triphosphate) | 5 |
| Sofosbuvir | Nucleoside | Pan-genotypic | - | Genotype 1b: 93; Genotype 2a: 41; Genotype 3a: 290; Genotype 4a: 43 |
| Dasabuvir | Non-Nucleoside | Genotype 1 | 2.2 - 10.7 | Genotype 1a: 7.7; Genotype 1b: 1.8 |
| Beclabuvir | Non-Nucleoside | Genotype 1 | 21 | Genotype 1a: 14; Genotype 1b: 3 |
Data compiled from multiple sources.
This compound, as a phosphoramidate prodrug of a guanosine nucleotide analogue, demonstrates potent antiviral activity with an EC50 value as low as 5 nM in HCV replicon assays.[2][3] Its active triphosphate form potently inhibits the HCV NS5B polymerase with an IC50 as low as 0.13 μM.[3] Sofosbuvir, another pan-genotypic nucleoside inhibitor, shows potent activity across multiple genotypes. Dasabuvir and beclabuvir, both non-nucleoside inhibitors, are highly potent against genotype 1 but have limited activity against other genotypes.
Resistance Profiles
The emergence of drug-resistant viral variants is a critical consideration in antiviral therapy. Nucleoside inhibitors and non-nucleoside inhibitors exhibit distinct resistance profiles.
| Inhibitor | Type | Key Resistance-Associated Substitutions (RASs) | Barrier to Resistance |
| This compound | Nucleoside | Data not yet widely available | Expected to be high |
| Sofosbuvir | Nucleoside | S282T | High |
| Dasabuvir | Non-Nucleoside | C316Y, M414T, Y448H, S556G | Low |
| Beclabuvir | Non-Nucleoside | P495L/S | Low |
Nucleoside inhibitors, such as sofosbuvir, generally have a high barrier to resistance. The key resistance-associated substitution for sofosbuvir is S282T in the NS5B active site; however, this mutation significantly impairs viral fitness, making it less likely to emerge and persist.[4] While specific resistance data for this compound is not yet extensively published, it is anticipated to have a similarly high barrier to resistance due to its mechanism of action.
In contrast, non-nucleoside inhibitors typically have a lower barrier to resistance, with single amino acid substitutions capable of conferring high-level resistance. For dasabuvir, common RASs include C316Y, M414T, and S556G.[5] For beclabuvir, substitutions at the P495 position are associated with resistance.
dot
Caption: Experimental Workflows for Inhibitor Evaluation.
Experimental Protocols
HCV NS5B Polymerase Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (e.g., derived from genotype 1b)
-
RNA template/primer (e.g., poly(A)/oligo(U))
-
Radionuclide-labeled nucleotide (e.g., [α-³²P]UTP or [³H]UTP) and corresponding unlabeled NTPs
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 25 mM KCl)
-
Test compounds (e.g., triphosphate form of nucleoside inhibitors)
-
Stop solution (e.g., EDTA)
-
Filter plates and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction plate, combine the assay buffer, RNA template/primer, labeled and unlabeled NTPs, and the test compound.
-
Initiate the reaction by adding the recombinant NS5B polymerase.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized, radiolabeled RNA.
-
Wash the filter plate to remove unincorporated nucleotides.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition against compound concentration and fitting the data to a dose-response curve.
HCV Subgenomic Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7) that stably express an HCV subgenomic replicon.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that includes a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection agent like G418).
-
Test compounds.
-
Luciferase assay reagent.
-
Cytotoxicity assay reagent (e.g., MTS or resazurin).
-
Luminometer and spectrophotometer.
Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
For EC50 determination: a. Lyse the cells and add the luciferase assay reagent. b. Measure the luminescence using a luminometer. c. Calculate the percent inhibition of replication for each compound concentration relative to a no-inhibitor control. d. Determine the EC50 value by plotting percent inhibition against compound concentration and fitting the data to a dose-response curve.
-
For CC50 (50% cytotoxic concentration) determination: a. In a parallel plate of replicon cells, add a cytotoxicity assay reagent. b. Incubate as required by the assay manufacturer. c. Measure the absorbance or fluorescence. d. Calculate the percent cytotoxicity for each compound concentration relative to an untreated control. e. Determine the CC50 value.
-
The selectivity index (SI) can be calculated as CC50/EC50, which provides a measure of the compound's therapeutic window.
References
- 1. A nonisotopic assay method for hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
AL-611: A Comparative Guide to its Antiviral Activity in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of AL-611, a novel inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with a focus on its performance in various cell-based assays. The information presented herein is intended to support further research and development of potent antiviral therapeutics.
Executive Summary
This compound is a phosphoramidate prodrug of a guanosine nucleotide analogue that has demonstrated potent and specific antiviral activity against the Hepatitis C Virus in preclinical studies. As an inhibitor of the viral RNA-dependent RNA polymerase (NS5B), this compound acts as a chain terminator, effectively halting viral replication. This guide summarizes the available quantitative data on its efficacy, details the experimental methodologies used for its validation, and provides a comparative perspective with other relevant antiviral agents.
Data Presentation: Antiviral Activity of this compound and Comparators
The antiviral efficacy of this compound has been primarily evaluated using in vitro HCV replicon assays and enzymatic assays with the purified NS5B polymerase. The following tables summarize the key quantitative data.
| Compound | Assay Type | Cell Line/System | Target | Potency (EC50/IC50) | Citation |
| This compound (as phosphoramidate prodrug) | HCV Replicon Assay | Not specified | HCV Replication | As low as 5 nM | [1] |
| This compound (as triphosphate) | NS5B Polymerase Assay | Enzyme-based | HCV NS5B Polymerase | As low as 0.13 µM | [1] |
| Sofosbuvir | HCV Replicon Assay | Huh-7 based | HCV Replication | ~20 - 100 nM | [2][3] |
| Filibuvir (NNI) | HCV Replicon Assay | Not specified | HCV Replication | Not specified | [4] |
Table 1: In Vitro Antiviral Activity of this compound and Comparator Compounds. EC50 (50% effective concentration) values represent the concentration of the drug that inhibits 50% of viral replication in cell culture. IC50 (50% inhibitory concentration) values represent the concentration of the drug that inhibits 50% of the target enzyme's activity. NNI stands for Non-Nucleoside Inhibitor.
Experimental Protocols
A detailed understanding of the methodologies used to validate the antiviral activity of this compound is crucial for the interpretation of the presented data and for the design of future experiments.
HCV Replicon Assay
The primary method for assessing the intracellular anti-HCV activity of this compound is the HCV replicon assay. This cell-based assay utilizes human hepatoma cell lines, most commonly Huh-7 cells or their derivatives, which have been engineered to stably replicate a subgenomic or full-length HCV RNA (replicon).
Objective: To determine the concentration of the antiviral compound required to inhibit HCV RNA replication within host cells.
General Procedure:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded in multi-well plates.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) and a reference compound (e.g., sofosbuvir).
-
Incubation: The treated cells are incubated for a defined period, typically 48 to 72 hours, to allow for viral replication and the antiviral to exert its effect.
-
Quantification of Viral Replication: The level of HCV RNA replication is quantified. This is often achieved by measuring the activity of a reporter gene (e.g., luciferase) that is incorporated into the replicon, or by directly measuring HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The data is used to generate a dose-response curve, from which the EC50 value is calculated.
NS5B Polymerase Inhibition Assay
This in vitro biochemical assay directly measures the inhibitory effect of the active form of the drug on the purified HCV NS5B polymerase enzyme.
Objective: To determine the concentration of the activated drug (triphosphate form) required to inhibit the enzymatic activity of the HCV RNA polymerase.
General Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant HCV NS5B polymerase, a template RNA, ribonucleotides (including a labeled nucleotide), and the active triphosphate form of the inhibitor at various concentrations.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.
-
Termination and Detection: The reaction is stopped, and the amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide.
-
Data Analysis: The results are used to plot an inhibition curve and calculate the IC50 value.
Mandatory Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound as an HCV NS5B polymerase inhibitor.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Workflow for Antiviral Activity Assessment
The diagram below outlines the typical workflow for evaluating the antiviral efficacy of a compound like this compound.
Caption: Standard workflow for determining the EC50 of an antiviral compound.
References
Comparative Analysis of AL-611 with Other Guanosine Analogues for Hepatitis C Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of AL-611, an investigational guanosine nucleotide analogue, with other notable guanosine and nucleotide analogues developed for the treatment of Hepatitis C Virus (HCV) infection. This objective comparison is supported by available preclinical data to aid in the evaluation of their therapeutic potential.
Introduction to this compound and its Comparators
This compound is a phosphoramidate prodrug of a sugar-modified guanosine nucleotide designed to inhibit the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] Like other nucleoside/nucleotide analogues, this compound's active triphosphate form acts as a chain terminator, halting the synthesis of viral RNA. This guide compares this compound with other key guanosine analogues that have been in clinical development, such as BMS-986094 and IDX-184, and the widely used uridine nucleotide analogue, sofosbuvir.
Mechanism of Action: Targeting the HCV NS5B Polymerase
Guanosine and other nucleotide analogues are designed as mimics of natural substrates for the HCV NS5B polymerase. As prodrugs, they are metabolized within hepatocytes to their active triphosphate form. This active metabolite is then incorporated into the growing viral RNA chain by the NS5B polymerase. The modification in the sugar moiety of these analogues prevents the addition of the next nucleotide, leading to premature chain termination and inhibition of viral replication.
Caption: Figure 1: Mechanism of Action of Guanosine Analogue NS5B Inhibitors.
Comparative In Vitro Efficacy
The in vitro antiviral activity of these compounds is typically evaluated using two key assays: the NS5B polymerase inhibition assay (measuring the half-maximal inhibitory concentration, IC50) and the HCV replicon assay (measuring the half-maximal effective concentration, EC50). The replicon system allows for the assessment of antiviral activity in a cellular context.
| Compound | Target | IC50 (µM) | HCV Genotype | EC50 (nM) | HCV Genotype | Reference |
| This compound (active triphosphate) | NS5B Polymerase | As low as 0.13 | Not Specified | As low as 5 | Not Specified | [1] |
| BMS-986094 (INX-08189) | NS5B Polymerase | Not specified in snippets | - | 12 | 1a | [2] |
| 10 | 1b | [2] | ||||
| 0.9 | 2a | [2] | ||||
| IDX-184 | NS5B Polymerase | 0.31 | Not Specified | 300 - 450 | Not Specified | [3] |
| 60 - 110 | JFH-1 | [3] | ||||
| Sofosbuvir (GS-7977) | NS5B Polymerase | 0.7 - 2.6 (as triphosphate) | 1b, 2a, 3a, 4a | 32 | 2a | [4] |
| 130 | 4 | [4] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "Not specified in snippets" indicates that the specific value for the compound was not available in the provided search results.
Preclinical Pharmacokinetics
The pharmacokinetic profiles of these prodrugs are crucial for delivering sufficient concentrations of the active triphosphate to the liver, the site of HCV replication.
| Compound | Species | Dose | Cmax | Tmax | AUC | Oral Bioavailability (%) | Reference |
| This compound | Dog | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| BMS-986094 | Cynomolgus Monkey | 25 mg/kg (oral) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| IDX-184 | Healthy Humans | 5-100 mg (oral) | 1.1-17 ng/mL (IDX-184) 1.7-19 ng/mL (2'-MeG) | ~0.25-0.5 h (IDX-184) | 1.2-22.7 ng·h/mL (IDX-184) 17.3-334 ng·h/mL (2'-MeG) | Not Specified | [5] |
| Sofosbuvir | Healthy Humans | 400 mg (oral) | Not Specified | 0.5-2 h (sofosbuvir) 2-4 h (GS-331007) | 828 ng·h/mL (sofosbuvir) 6790 ng·h/mL (GS-331007) | Not Specified | [6] |
Note: Pharmacokinetic parameters are highly dependent on the species, dose, and formulation. The data presented here is for general comparison. "Not Specified" indicates that the information was not available in the provided search results. The abstract for this compound mentions in vivo studies in dogs showed high levels of the active triphosphate in the liver, suggesting good liver targeting, but specific PK values were not in the provided snippets.[1]
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.
General Protocol:
-
Reaction Mixture Preparation: A typical reaction mixture contains purified recombinant HCV NS5B protein, a synthetic RNA template (e.g., poly(A) or a heteropolymeric sequence), a corresponding primer (e.g., oligo(U)), and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.
-
Compound Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme and template/primer complex.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the rNTP mixture and allowed to proceed for a defined period at an optimal temperature. The reaction is then stopped by the addition of a quenching agent, such as EDTA.
-
Product Detection: The newly synthesized radiolabeled or fluorescently labeled RNA is separated from unincorporated nucleotides (e.g., by filtration or precipitation) and quantified using a scintillation counter or fluorescence reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated from the dose-response curve.
References
- 1. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of GLP-26 as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of IDX184, a liver-targeted oral prodrug of 2'-methylguanosine-5'-monophosphate, in the monkey and formulation optimization for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetics of IDX184, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Sovaldi (sofosbuvir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Navigating the Landscape of DAA Resistance: A Comparative Analysis of AL-611
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has transformed the treatment paradigm for Hepatitis C Virus (HCV) infection. However, the emergence of resistance-associated substitutions (RASs) remains a critical challenge, necessitating the development of novel agents with robust resistance profiles. This guide provides a comparative analysis of AL-611, a discontinued developmental nucleoside inhibitor of the HCV NS5B polymerase, against other major DAA classes. Due to the cessation of its development, publicly available cross-resistance studies for this compound are not available. Therefore, this analysis is based on the well-characterized resistance profile of its drug class—NS5B nucleoside polymerase inhibitors (NIs)—to provide an informed perspective on its expected performance against common RASs.
Introduction to this compound
This compound is a phosphoramidate prodrug of a sugar-modified guanosine analogue designed to inhibit the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] Developed by Janssen BioPharma, it demonstrated potent in vitro activity with a 50% effective concentration (EC₅₀) as low as 5 nM in HCV replicon assays.[1][2] As a nucleoside inhibitor (NI), this compound's active triphosphate form mimics a natural nucleotide, leading to its incorporation into the nascent viral RNA strand and subsequent chain termination. This mechanism is distinct from other DAA classes that target the NS3/4A protease or the NS5A protein.
Cross-Resistance Profile: A Class-Based Comparison
NS5B nucleoside inhibitors as a class, exemplified by the cornerstone drug sofosbuvir, are distinguished by a high barrier to resistance and a lack of cross-resistance with other DAA classes.[3][4] This is primarily because NIs target the highly conserved catalytic active site of the polymerase.[5] In contrast, NS3/4A protease inhibitors (PIs) and NS5A inhibitors bind to more variable regions, making them more susceptible to the effects of single amino acid substitutions.
The following tables summarize the expected activity of this compound, based on the known profile of NS5B NIs, against common RASs that confer resistance to other DAA classes.
Table 1: Expected Activity of this compound Against NS3/4A Protease Inhibitor RASs
| NS3 RAS | DAA Class Affected | Representative PIs | Fold-Change in EC₅₀ for PIs | Expected Fold-Change in EC₅₀ for this compound (as an NS5B NI) |
| Q80K | Protease Inhibitor | Simeprevir | >10-fold | No significant change |
| R155K/T | Protease Inhibitor | Glecaprevir, Grazoprevir, Voxilaprevir | >10 to >100-fold | No significant change |
| A156T/V | Protease Inhibitor | Glecaprevir, Voxilaprevir | >100-fold | No significant change |
| D168A/V/E | Protease Inhibitor | Glecaprevir, Grazoprevir, Voxilaprevir | >10 to >1000-fold | No significant change |
Data compiled from multiple sources on DAA resistance.[1][3][6][7][8]
Table 2: Expected Activity of this compound Against NS5A Inhibitor RASs
| NS5A RAS | DAA Class Affected | Representative NS5A Inhibitors | Fold-Change in EC₅₀ for NS5A Inhibitors | Expected Fold-Change in EC₅₀ for this compound (as an NS5B NI) |
| M28T/V | NS5A Inhibitor | Ledipasvir, Elbasvir, Ombitasvir | >5 to >1000-fold | No significant change |
| Q30E/H/R | NS5A Inhibitor | Ledipasvir, Daclatasvir, Elbasvir | >100 to >1000-fold | No significant change |
| L31M/V | NS5A Inhibitor | Ledipasvir, Daclatasvir, Ombitasvir | >100 to >1000-fold | No significant change |
| Y93H/N | NS5A Inhibitor | Ledipasvir, Daclatasvir, Velpatasvir | >10 to >1000-fold | No significant change |
Data compiled from multiple sources on DAA resistance.[1][3][7][9]
Table 3: Comparative Resistance Profile of NS5B Inhibitor Classes
| NS5B RAS | DAA Class Affected | Representative Drug | Fold-Change in EC₅₀ | Expected Impact on this compound (as an NS5B NI) |
| S282T | Nucleoside Inhibitor | Sofosbuvir | 2 to 18-fold (low-level) | The primary resistance pathway, but confers low resistance and reduces viral fitness.[3][5] |
| C316Y/N | Non-Nucleoside Inhibitor | Dasabuvir | >100-fold | No significant change expected, as it affects an allosteric binding site. |
| M414T | Non-Nucleoside Inhibitor | Dasabuvir | >10-fold | No significant change expected. |
| P495S/L | Non-Nucleoside Inhibitor | Deleobuvir | >100-fold | No significant change expected. |
Data compiled from multiple sources on DAA resistance.[3][10][11]
The key takeaway is that RASs conferring high-level resistance to PIs and NS5A inhibitors do not impact the activity of NS5B NIs.[1] Viruses resistant to other DAA classes remain fully susceptible to this class of inhibitors.[1] Furthermore, the primary RAS for NIs, S282T, emerges very infrequently in patients (~1% of failures) and significantly impairs viral replication fitness, making it less clinically threatening than RASs for other DAA classes.[1][3][4]
Key Experimental Methodologies
The evaluation of antiviral activity and resistance is predominantly conducted using HCV replicon assays. These cell-based systems contain an HCV subgenomic RNA that self-replicates within a human hepatoma cell line (e.g., Huh-7), allowing for the quantification of viral RNA replication in the presence of an antiviral compound.
General Protocol for HCV Replicon Assay:
-
Cell Culture: Human hepatoma (Huh-7) cells harboring a stable HCV replicon (e.g., genotype 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic like G418.
-
Compound Plating: The test compound (e.g., this compound) is serially diluted in dimethyl sulfoxide (DMSO) and plated across a 96-well plate.
-
Cell Seeding: Replicon-containing cells are seeded into the plates containing the test compound and incubated for a period of 72 to 96 hours.
-
Quantification of HCV RNA: Total cellular RNA is extracted from the cells. The level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay, targeting a specific region of the HCV genome (e.g., 5' untranslated region).
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of HCV RNA inhibition against the log of the drug concentration and fitting the data to a four-parameter sigmoid dose-response curve.
-
Cross-Resistance Testing: To determine the cross-resistance profile, the same assay is performed using replicon cell lines that have been engineered via site-directed mutagenesis to contain known RASs (e.g., NS3-D168V or NS5A-Y93H). The fold-change in EC₅₀ is calculated by dividing the EC₅₀ value against the mutant replicon by the EC₅₀ value against the wild-type replicon.
Visualizing DAA Mechanisms and Experimental Workflows
To better illustrate the context of this analysis, the following diagrams outline the HCV replication cycle with DAA targets and a typical workflow for assessing cross-resistance.
Caption: The HCV life cycle and points of intervention for different DAA classes.
Caption: Standard experimental workflow for determining DAA cross-resistance.
Conclusion
Although development of this compound was discontinued, its classification as an NS5B nucleoside inhibitor places it in a class of DAAs with a uniquely favorable resistance profile. The high genetic barrier to resistance and the lack of cross-resistance with NS3/4A protease and NS5A inhibitors are hallmark features of nucleoside polymerase inhibitors. This class remains a critical component of combination antiviral therapies, effectively suppressing viral replication even in the presence of RASs that compromise other DAA classes. The expected resilience of a compound like this compound to pre-existing or treatment-emergent resistance underscores the enduring value of targeting the conserved NS5B active site in the ongoing effort to eradicate HCV.
References
- 1. hcvguidelines.org [hcvguidelines.org]
- 2. Hepatitis C resistance to NS5A inhibitors: Is it going to be a problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasusa.org [iasusa.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xhwebstorage.blob.core.windows.net [xhwebstorage.blob.core.windows.net]
- 9. NS5A resistance-associated substitutions in patients with genotype 1 hepatitis C virus: Prevalence and effect on treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of Deleobuvir and Faldaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of AL-611 and Other HCV Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), which boast high cure rates of over 95%.[1][2] This guide provides a comparative overview of AL-611, an investigational HCV NS5B polymerase inhibitor, and other established DAA regimens. While clinical data for this compound is limited due to the termination of its Phase 1 clinical trial, this comparison is based on available preclinical data and the well-documented performance of approved therapies.[3]
Mechanism of Action: Targeting Viral Replication
HCV DAAs are broadly categorized based on the viral protein they inhibit, primarily NS3/4A protease, NS5A, and the NS5B RNA-dependent RNA polymerase.[4][5][6] Combination therapies targeting multiple of these proteins are the current standard of care.[6]
-
This compound: This investigational drug is a nucleoside analogue that targets the HCV NS5B polymerase.[1] As a guanosine analogue, its triphosphate form acts as a potent inhibitor of the NS5B enzyme, which is crucial for the replication of the viral genome. Preclinical studies have shown that this compound's phosphoramidate prodrug demonstrates excellent activity in HCV replicon assays.[1]
-
Sofosbuvir: A cornerstone of many HCV therapies, sofosbuvir is also a nucleotide analogue NS5B polymerase inhibitor.[7][8][9][10][11] It is a prodrug that is metabolized in the liver to its active triphosphate form, which then acts as a chain terminator when incorporated into the replicating HCV RNA, thus halting viral production.[7][8][9][12]
-
Glecaprevir/Pibrentasvir (Mavyret®): This combination therapy utilizes two distinct mechanisms. Glecaprevir is an NS3/4A protease inhibitor that prevents the cleavage of the HCV polyprotein, a critical step in the formation of mature viral proteins.[13][14][15][16][17] Pibrentasvir is an NS5A inhibitor that disrupts viral replication and the assembly of new virus particles.[13][15]
-
Sofosbuvir/Velpatasvir (Epclusa®): This regimen combines the NS5B polymerase inhibitor sofosbuvir with velpatasvir, a pangenotypic NS5A inhibitor.[18] Velpatasvir targets the NS5A protein, which is essential for both viral replication and assembly.[19][20][21]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of this compound and the comparator drugs based on available data.
Table 1: Mechanism of Action and Drug Class
| Drug/Regimen | Drug Class | Target Protein | Mechanism of Action |
| This compound | Nucleoside Analogue | NS5B Polymerase | Inhibition of viral RNA replication[1] |
| Sofosbuvir | Nucleotide Analogue | NS5B Polymerase | RNA chain termination[7][8][9] |
| Glecaprevir/Pibrentasvir | NS3/4A Protease Inhibitor / NS5A Inhibitor | NS3/4A Protease & NS5A | Inhibition of polyprotein processing and viral replication/assembly[13][15][16] |
| Sofosbuvir/Velpatasvir | NS5B Polymerase Inhibitor / NS5A Inhibitor | NS5B Polymerase & NS5A | RNA chain termination and disruption of viral replication/assembly[18][21] |
Table 2: Efficacy and Treatment Duration
| Drug/Regimen | Sustained Virologic Response (SVR12) Rate | Treatment Duration | Genotype Coverage |
| This compound | Data not available (Phase 1 terminated)[3] | Not established | Genotypes 1 and 3 targeted in clinical trial[22] |
| Sofosbuvir | Used in combination; SVR >90%[11][23][24][25] | Varies by combination (typically 8-24 weeks)[24] | Pangenotypic in combination[12][26] |
| Glecaprevir/Pibrentasvir | >95%[2][27][28] | 8-16 weeks[2] | Pangenotypic (Genotypes 1-6)[14][15] |
| Sofosbuvir/Velpatasvir | >95%[18][29] | 12 weeks[29] | Pangenotypic (Genotypes 1-6)[18][19] |
Table 3: Safety and Tolerability
| Drug/Regimen | Common Adverse Events |
| This compound | Safety profile not fully established. |
| Sofosbuvir | Fatigue, headache, nausea, insomnia.[7][12] Generally well-tolerated.[11] |
| Glecaprevir/Pibrentasvir | Headache, fatigue, nausea.[14] |
| Sofosbuvir/Velpatasvir | Headache, fatigue.[18] |
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of HCV drugs are extensive. The following provides a general outline of key experiments typically conducted.
Sustained Virologic Response (SVR) Assessment:
-
Patient Population: Enrollment of subjects with chronic HCV infection, often categorized by genotype, prior treatment experience, and presence or absence of cirrhosis.
-
Treatment Regimen: Administration of the investigational drug or combination therapy for a predefined duration (e.g., 8, 12, or 24 weeks).
-
HCV RNA Quantification: Measurement of HCV RNA levels in the blood at baseline, during treatment, at the end of treatment, and at 12 weeks post-treatment (SVR12). The primary efficacy endpoint is the percentage of subjects with undetectable HCV RNA at 12 weeks after the completion of therapy.
-
Assay: Real-time reverse transcription polymerase chain reaction (RT-PCR) assays are used for the sensitive detection and quantification of HCV RNA.
In Vitro Replicon Assay:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic or full-length HCV replicon are cultured. These replicons contain the genetic information necessary for HCV RNA replication.
-
Drug Incubation: The cells are incubated with varying concentrations of the antiviral compound.
-
Replication Inhibition Measurement: The level of HCV RNA replication is quantified, typically by measuring the activity of a reporter gene (e.g., luciferase) incorporated into the replicon or by directly measuring HCV RNA levels using RT-PCR.
-
EC50 Determination: The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, is calculated to determine the drug's in vitro potency.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways targeted by these HCV drugs and a typical experimental workflow.
Caption: DAA Targets in the HCV Lifecycle.
Caption: Clinical Trial Workflow for SVR Assessment.
References
- 1. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Glecaprevir/Pibrentasvir in Patients with Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | MedPath [trial.medpath.com]
- 4. HCV DAA Classes - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 5. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C Medications: A Full List [healthline.com]
- 7. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 10. Sofosbuvir Sovaldi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 11. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. MAVYRET (glecaprevir/pibrentasvir) | Method Of Action [mavyret.com]
- 14. m.youtube.com [m.youtube.com]
- 15. drugs.com [drugs.com]
- 16. Glecaprevirpibrentasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. drugs.com [drugs.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Sofosbuvir-Velpatasvir Epclusa - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Effectiveness and safety of generic and brand direct acting antivirals for treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uspharmacist.com [uspharmacist.com]
- 25. Comparison of the efficacy and safety of direct-acting antiviral therapy with or without hepatitis C-related hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sofosbuvir, velpatasvir and voxilaprevir: a new triple combination for hepatitis C virus treatment. One pill fits all? Is it the end of the road? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effectiveness of Glecaprevir/Pibrentasvir for Hepatitis C: Real-World Experience and Clinical Features of Retreatment Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Eight Weeks of Treatment With Glecaprevir/Pibrentasvir Is Safe and Efficacious in an Integrated Analysis of Treatment-Naïve Patients With Hepatitis C Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Sofosbuvir and velpatasvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
AL-611 efficacy against different HCV genotypes and subtypes
South San Francisco, CA – AL-611, a once-promising oral nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, demonstrated potent antiviral activity in preclinical studies. However, its clinical development was halted not due to lack of efficacy or safety concerns, but as a result of a strategic shift in the pharmaceutical landscape, leaving its full potential against different HCV genotypes largely unexplored in clinical settings.
Developed by Alios BioPharma, this compound was designed to be a key component in the next wave of direct-acting antiviral (DAA) therapies for chronic hepatitis C. Preclinical data revealed that its triphosphate form is a potent inhibitor of the HCV NS5B polymerase, a critical enzyme for viral replication. Studies using HCV replicon assays, a standard tool for evaluating antiviral efficacy in vitro, showed that this compound possessed excellent activity. Furthermore, the compound was found to generate high levels of the active nucleoside 5'-triphosphate in primary human hepatocytes and in the livers of dogs following oral administration, indicating good potential for in vivo efficacy.
Mechanism of Action
This compound is a phosphoramidate prodrug of a guanosine nucleotide analog. After oral administration, it is metabolized to its active triphosphate form. This active form mimics the natural substrate of the HCV NS5B RNA-dependent RNA polymerase. By competing with natural nucleotides, it becomes incorporated into the growing viral RNA chain, leading to premature termination of RNA synthesis and thus inhibiting viral replication.
The Terminated Clinical Trial: A Glimpse of What Was Planned
A "First in Human Study of this compound in Healthy Volunteers and Patients With Hepatitis C Virus Infection" (NCT03253471) was initiated to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of the drug. The study was designed as a randomized, double-blind, placebo-controlled trial. The third part of the study was intended to assess the antiviral efficacy in patients with chronic HCV, including those with genotype 1 or 3, with optional cohorts for genotypes 1-6. However, this trial was terminated.
A Strategic Discontinuation
The discontinuation of this compound's development appears to be a casualty of market dynamics rather than a reflection of the compound's potential. In 2014, Johnson & Johnson acquired Alios BioPharma for approximately $1.75 billion, gaining a portfolio of antiviral candidates, including those for HCV. However, by 2017, the therapeutic landscape for HCV had been revolutionized by the approval of several highly effective DAA combination therapies, leading to cure rates exceeding 95% for most patients. This crowded and increasingly competitive market prompted Johnson & Johnson to shift its research and development focus towards areas with higher unmet medical needs, such as hepatitis B virus (HBV) infection. Consequently, the development of its HCV pipeline, including this compound, was deprioritized.
Lack of Comparative Efficacy Data
Due to the early termination of the clinical trial, no clinical data on the efficacy of this compound against different HCV genotypes and subtypes is publicly available. While preclinical studies were promising, detailed in vitro efficacy data comparing this compound's activity across a comprehensive panel of HCV genotypes has not been published. Therefore, a direct comparison of this compound's performance with other approved HCV drugs, as outlined in the table below for context, cannot be made.
| Drug Class | Example Drugs | Mechanism of Action | General Genotype Coverage |
| NS5B Polymerase Inhibitors (Nucleo(t)ide) | Sofosbuvir | Chain termination | Pangenotypic |
| NS5B Polymerase Inhibitors (Non-Nucleoside) | Dasabuvir | Allosteric inhibition | Genotype 1 |
| NS5A Inhibitors | Ledipasvir, Velpatasvir, Pibrentasvir | Inhibits viral replication and assembly | Pangenotypic (Velpatasvir, Pibrentasvir) or Genotype specific (Ledipasvir) |
| NS3/4A Protease Inhibitors | Glecaprevir, Grazoprevir, Voxilaprevir | Inhibits viral protein processing | Pangenotypic (Glecaprevir, Voxilaprevir) or Genotype specific (Grazoprevir) |
Experimental Protocols
Although no clinical data for this compound is available, the standard methodologies for evaluating the efficacy of anti-HCV drugs are well-established.
HCV Replicon Assay
This in vitro system is crucial for the initial screening and characterization of HCV inhibitors.
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that support HCV replication are cultured.
-
Replicon Transfection: Cells are transfected with an HCV replicon, which is a self-replicating RNA molecule containing the non-structural proteins of HCV (including NS5B) and a reporter gene (e.g., luciferase).
-
Drug Treatment: The transfected cells are treated with serial dilutions of the antiviral compound (e.g., this compound).
-
Efficacy Measurement: After a set incubation period (e.g., 72 hours), the level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase signal).
-
Data Analysis: The 50% effective concentration (EC50) is calculated, representing the drug concentration required to inhibit 50% of HCV replication. This can be performed using replicons derived from different HCV genotypes to assess genotype-specific activity.
Phase 1 Clinical Trial Protocol for Antiviral Activity (as planned for this compound)
-
Patient Population: Enrollment of treatment-naive patients with chronic HCV infection of specific genotypes.
-
Dosing: Administration of multiple ascending doses of the investigational drug or placebo for a defined period (e.g., 7 days).
-
Viral Load Monitoring: Frequent measurement of plasma HCV RNA levels (viral load) using a sensitive quantitative assay (e.g., RT-PCR) at baseline, during treatment, and post-treatment.
-
Primary Efficacy Endpoint: The primary measure of antiviral activity is the mean maximum reduction in HCV RNA from baseline.
-
Safety and Pharmacokinetic Assessments: Comprehensive monitoring of adverse events, clinical laboratory tests, and measurement of drug concentrations in the blood over time.
Benchmarking AL-611 Against the Standard of Care for Hepatitis C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of hepatitis C virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), which now form the cornerstone of curative therapy. This guide provides a comprehensive benchmark of the investigational agent AL-611 against the current standard of care for HCV. It is critical to note that "this compound" has been used to refer to two distinct investigational compounds with different mechanisms of action:
-
Alisporivir (DEB-025): A host-targeting antiviral agent that inhibits cyclophilin A.
-
This compound (NS5B Polymerase Inhibitor): A nucleoside analogue inhibitor of the HCV NS5B polymerase.
This guide will address both compounds, comparing their performance, where data is available, against the current, highly effective DAA regimens.
Executive Summary
The current standard of care for hepatitis C, utilizing combinations of direct-acting antivirals, achieves cure rates (Sustained Virologic Response, SVR) of over 95% with a favorable safety profile and short treatment durations.[1][2][3] Alisporivir, a host-targeting agent, showed promise in clinical trials but its development for HCV was halted due to serious safety concerns, specifically pancreatitis.[4] The nucleoside polymerase inhibitor this compound is in the early stages of clinical development, and as such, a direct comparison of its efficacy and safety with the established standard of care is not yet possible. Preclinical data suggests potent antiviral activity.
Data Presentation: Comparative Tables
Table 1: Mechanism of Action
| Compound/Regimen | Drug Class | Mechanism of Action |
| Alisporivir (this compound) | Host-Targeting Antiviral (Cyclophilin Inhibitor) | Binds to the host protein cyclophilin A, a peptidyl-prolyl isomerase, disrupting its interaction with the HCV NS5A protein, which is essential for viral replication.[5][6][7] |
| This compound | Direct-Acting Antiviral (NS5B Polymerase Inhibitor) | A prodrug of a guanosine nucleotide analogue that, when metabolized to its active triphosphate form, acts as a chain terminator for the HCV RNA-dependent RNA polymerase (NS5B), thus inhibiting viral RNA replication.[8][9] |
| Glecaprevir/Pibrentasvir | Direct-Acting Antivirals (NS3/4A Protease Inhibitor + NS5A Inhibitor) | Glecaprevir inhibits the NS3/4A protease, preventing the cleavage of the HCV polyprotein. Pibrentasvir inhibits the NS5A protein, which is crucial for viral RNA replication and virion assembly.[5][10][11] |
| Sofosbuvir/Velpatasvir | Direct-Acting Antivirals (NS5B Polymerase Inhibitor + NS5A Inhibitor) | Sofosbuvir is a nucleotide analogue prodrug that inhibits the NS5B polymerase. Velpatasvir inhibits the NS5A protein, disrupting viral replication and assembly.[4][12][13] |
Table 2: Efficacy Data (Sustained Virologic Response - SVR)
| Compound/Regimen | Clinical Trial Phase | Patient Population | SVR12/24 Rate |
| Alisporivir (with Peginterferon + Ribavirin) | Phase 3 (ESSENTIAL II) | Treatment-naïve, HCV Genotype 1 | 69% (overall Alisporivir groups) vs. 53% (placebo + PR)[12] |
| Alisporivir (with Ribavirin) | Phase 2b (VITAL-1) | Treatment-naïve, HCV Genotype 2 or 3 | 88% (SVR12) in an interferon-free regimen[11] |
| This compound (NS5B Polymerase Inhibitor) | Phase 1 | Healthy Volunteers and HCV Patients | Efficacy data not yet publicly available. |
| Glecaprevir/Pibrentasvir | Phase 3 (Multiple Trials) | Treatment-naïve, non-cirrhotic, all genotypes | >95% (SVR12) with an 8-week regimen[14][15] |
| Sofosbuvir/Velpatasvir | Phase 3 (ASTRAL-1) | Treatment-naïve and experienced, all genotypes, with and without compensated cirrhosis | 98% (SVR12) with a 12-week regimen[3] |
Table 3: Safety and Tolerability
| Compound/Regimen | Common Adverse Events | Serious Adverse Events of Note |
| Alisporivir | Hyperbilirubinemia (generally not associated with liver toxicity), anemia, thrombocytopenia.[5][7][12] | Pancreatitis (including one fatal case), leading to clinical hold by the FDA. [4] |
| This compound (NS5B Polymerase Inhibitor) | Safety profile in HCV patients not yet publicly available. | Not yet known. |
| Glecaprevir/Pibrentasvir | Headache, fatigue, nausea.[6][14] | Rare cases of hepatic decompensation in patients with advanced liver disease.[10] |
| Sofosbuvir/Velpatasvir | Headache, fatigue.[4] | Serious symptomatic bradycardia when co-administered with amiodarone.[9] |
Experimental Protocols
Alisporivir (ESSENTIAL II - Phase 3 Trial)
This was a double-blind, randomized, placebo-controlled study in treatment-naïve patients with chronic HCV genotype 1 infection. Patients received either Alisporivir (600 mg once daily or 400 mg twice daily) in combination with peginterferon-α2a and ribavirin (PR), or placebo plus PR. The primary endpoint was Sustained Virologic Response 12 weeks after treatment completion (SVR12).[16] Due to a partial clinical hold by the FDA, Alisporivir treatment was discontinued, and patients completed therapy with PR alone.[12][16]
This compound (NS5B Polymerase Inhibitor) - (NCT03253471 - Phase 1 Trial)
This is a randomized, double-blind, placebo-controlled, 3-part study to assess the safety, tolerability, pharmacokinetics, and antiviral activity of orally administered this compound. The study includes healthy volunteers and patients with chronic HCV infection. The protocol involves single ascending doses and multiple ascending doses in healthy volunteers, followed by administration to HCV-infected patients to evaluate antiviral efficacy.[17]
Glecaprevir/Pibrentasvir (EXPEDITION-8 - Phase 3b Trial)
This was a single-arm, multicenter, open-label study in treatment-naïve adults with chronic HCV genotypes 1-6 and compensated cirrhosis. Patients received a fixed-dose combination of glecaprevir (300 mg)/pibrentasvir (120 mg) once daily for 8 weeks. The primary efficacy endpoint was the SVR12 rate. Safety was also assessed throughout the study.[15]
Sofosbuvir/Velpatasvir (ASTRAL-1 - Phase 3 Trial)
This was a randomized, double-blind, placebo-controlled trial in patients with HCV genotypes 1, 2, 4, 5, or 6. Patients received a fixed-dose combination of sofosbuvir (400 mg) and velpatasvir (100 mg) once daily for 12 weeks. The primary endpoint was SVR12.[3]
Mandatory Visualization
References
- 1. Eight versus twelve weeks of sofosbuvir-velpatasvir in treatment-naïve non-cirrhotic patients with chronic hepatitis C virus infection: Study protocol for a multicentric, open labelled, randomized, non-inferiority trial (RESOLVE trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glecaprevir/Pibrentasvir for Hepatitis C · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. file.medtrib.cn [file.medtrib.cn]
- 4. drugs.com [drugs.com]
- 5. MAVYRET (glecaprevir/pibrentasvir) | Method Of Action [mavyret.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sofosbuvir-Velpatasvir Epclusa - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 10. drugs.com [drugs.com]
- 11. Glecaprevirpibrentasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. drugs.com [drugs.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Simplified monitoring for hepatitis C virus treatment with glecaprevir plus pibrentasvir, a randomised non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
AL-611 In Vivo Efficacy: A Comparative Guide to Nucleotide Inhibitors for Hepatitis C Virus
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational nucleotide inhibitor AL-611 against other established nucleotide inhibitors for the treatment of Hepatitis C Virus (HCV). This document summarizes available data, outlines experimental methodologies, and visualizes key biological and experimental processes.
Due to the limited availability of public data from direct comparative in vivo studies of this compound against other nucleotide inhibitors, this guide focuses on the available preclinical data for this compound and places it in the context of other well-established HCV NS5B polymerase inhibitors. The development of this compound for HCV was discontinued for strategic reasons, which has limited the amount of publicly accessible efficacy data.
Executive Summary
This compound is a phosphoramidate prodrug of a guanosine nucleotide analogue designed to inhibit the Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme for viral replication.[1][2] Preclinical data demonstrates that this compound exhibits potent in vitro activity in HCV replicon systems and leads to high concentrations of its active triphosphate form in the liver of animal models.[1][3] While direct in vivo comparative efficacy data against other nucleotide inhibitors like sofosbuvir is not publicly available, the existing information allows for a preliminary comparison based on mechanism of action and preclinical profiles.
Mechanism of Action: Nucleotide Inhibitors
Nucleotide inhibitors are a class of antiviral drugs that mimic natural nucleotides.[3] Once administered, these prodrugs are metabolized within the host cell to their active triphosphate form. This active form is then incorporated into the growing viral RNA chain by the viral polymerase (in the case of HCV, the NS5B polymerase). This incorporation leads to chain termination, thereby halting viral replication. The general mechanism is illustrated in the signaling pathway diagram below.
Caption: Mechanism of action of nucleotide inhibitors.
Comparative Data
Direct comparative in vivo efficacy studies between this compound and other nucleotide inhibitors in HCV animal models have not been published. However, in vitro data for this compound is available and can be contextualized with the known profiles of other inhibitors.
In Vitro Activity
The following table summarizes the reported in vitro activity of this compound in an HCV replicon assay.
| Compound | Target | Assay | EC50 (nM) | Reference |
| This compound | HCV NS5B Polymerase | HCV Replicon Assay | 5 | [1][3] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.
This potent in vitro activity is a key indicator of the potential antiviral efficacy of this compound. For comparison, other nucleotide inhibitors that have progressed to clinical use, such as sofosbuvir, have also demonstrated potent low nanomolar to sub-nanomolar activity in similar replicon assays.
Preclinical Pharmacokinetics
A lead compound related to this compound demonstrated high levels of the active nucleoside 5'-triphosphate in in vitro studies with primary human hepatocytes and, importantly, in vivo in the livers of dogs following oral administration.[1][3] This liver-targeting is a crucial feature for treating a hepatotropic virus like HCV, as it maximizes the concentration of the active drug at the site of infection while minimizing potential systemic toxicity.
Experimental Protocols
Due to the absence of published in vivo efficacy studies for this compound, a specific experimental protocol cannot be provided. However, a general methodology for evaluating the in vivo efficacy of an anti-HCV nucleotide inhibitor in a humanized mouse model is described below. This model is considered a standard for preclinical evaluation of HCV therapeutics.
In Vivo Efficacy Assessment in Humanized Mice
Objective: To determine the antiviral efficacy of a test compound (e.g., this compound) in mice with humanized livers infected with HCV.
Animal Model: Immunodeficient mice (e.g., uPA/SCID or FRG mice) transplanted with human hepatocytes. These mice support HCV infection and replication.
Experimental Workflow:
-
Animal Preparation: Recipient mice are transplanted with primary human hepatocytes. Engraftment is confirmed by measuring human albumin levels in the mouse serum.
-
HCV Infection: Once a sufficient level of human hepatocyte engraftment is achieved, the mice are infected with a well-characterized HCV strain (e.g., patient-derived isolates or cell culture-adapted strains).
-
Baseline Viral Load: After a period to allow for the establishment of a stable infection, baseline HCV RNA levels in the serum are determined using quantitative reverse transcription polymerase chain reaction (qRT-PCR).
-
Treatment Administration: Mice are randomized into treatment and vehicle control groups. The test compound is administered orally at various dose levels for a defined treatment period (e.g., 7-14 days).
-
Monitoring: During the treatment period, blood samples are collected at regular intervals to monitor HCV RNA levels. Body weight and general health of the animals are also monitored.
-
Endpoint Analysis: At the end of the treatment period, final viral load is measured. Liver tissue may also be collected for analysis of intracellular drug metabolite concentrations and viral RNA levels.
Data Analysis: The primary efficacy endpoint is the reduction in serum HCV RNA levels (log10 IU/mL) in the treated groups compared to the vehicle control group.
Caption: Representative workflow for in vivo efficacy studies.
Conclusion
References
A Structural Showdown: AL-611 Versus Other NS5B Polymerase Inhibitors in the Fight Against HCV
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structural and performance characteristics of AL-611, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, against other prominent NS5B inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation antiviral therapies.
The HCV NS5B polymerase, an RNA-dependent RNA polymerase, is a critical enzyme for the replication of the viral genome, making it a prime target for antiviral drug development. Inhibitors of NS5B are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). This compound falls into the category of guanosine nucleotide analogues, acting as a chain terminator after its incorporation into the growing RNA strand by the NS5B polymerase. In contrast, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its activity.
Performance Comparison of NS5B Polymerase Inhibitors
The following table summarizes the in vitro efficacy of this compound and other notable NS5B inhibitors. It is important to note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary between studies due to different assay conditions, cell lines, and virus genotypes used.
| Inhibitor | Class | Binding Site | Target Genotype(s) | IC50 (nM) | EC50 (nM) |
| This compound | Nucleoside Inhibitor (Guanosine analogue) | Active Site | Pan-genotypic (data for specific genotypes may vary) | 130 (as triphosphate) | 5 |
| Sofosbuvir (GS-7977) | Nucleotide Inhibitor (Uridine analogue) | Active Site | Pan-genotypic | 700 - 2600 (as triphosphate)[1] | 40-135 |
| Dasabuvir (ABT-333) | Non-Nucleoside Inhibitor | Palm I | Genotype 1 | 2.2 - 10.7[2][3] | 1.8 (GT1b), 7.7 (GT1a)[2][3][4] |
| Beclabuvir (BMS-791325) | Non-Nucleoside Inhibitor | Thumb I | Genotypes 1, 3, 4, 5 | < 28[5][6][7] | 3 (GT1a), 6 (GT1b)[5] |
| Deleobuvir (BI 207127) | Non-Nucleoside Inhibitor | Thumb I | Genotype 1 | - | 11 (GT1b), 23 (GT1a)[8] |
| Lomibuvir (VX-222) | Non-Nucleoside Inhibitor | Thumb II | Genotype 1 | - | - |
| Setrobuvir (ANA598) | Non-Nucleoside Inhibitor | Palm II | Genotype 1 | - | - |
Note: IC50 values for nucleoside/nucleotide inhibitors are often reported for their active triphosphate form, while EC50 values are determined in cell-based replicon assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison of NS5B inhibitors.
HCV NS5B Polymerase Assay (IC50 Determination)
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (purified)
-
RNA template/primer (e.g., poly(A)/oligo(dT))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Scintillation counter or filter-binding apparatus
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template/primer, and all rNTPs except the radiolabeled one.
-
Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the recombinant NS5B polymerase and the radiolabeled rNTP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA) and collect it on a filter membrane.
-
Wash the filter to remove unincorporated radiolabeled rNTPs.
-
Quantify the amount of incorporated radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV Replicon Assay (EC50 Determination)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics).
-
Test compounds (dissolved in DMSO).
-
Luciferase assay reagent (if using a luciferase reporter).
-
Cell viability assay reagent (e.g., MTS or CellTiter-Glo).
Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (or DMSO as a vehicle control).
-
Incubate the cells for a specific period (e.g., 48-72 hours).
-
For luciferase reporter replicons:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
In a parallel plate, measure cell viability to assess the cytotoxicity of the compounds.
-
-
For neomycin-selectable replicons:
-
After the initial treatment period, replace the medium with fresh medium containing G418 (a neomycin analog) to select for cells in which the replicon is actively replicating.
-
After a selection period (e.g., 2-3 weeks), stain the remaining cell colonies (e.g., with crystal violet) and quantify them.
-
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The CC50 (50% cytotoxic concentration) is determined from the cell viability data.
Structural Comparison and Binding Sites
The diverse chemical structures of NS5B inhibitors are reflected in their different binding sites on the polymerase enzyme. Understanding these binding sites is crucial for structure-based drug design and for predicting and overcoming drug resistance.
Caption: Binding sites of various inhibitors on the HCV NS5B polymerase.
The diagram above illustrates the distinct binding locations of different classes of NS5B inhibitors. This compound, as a nucleoside inhibitor, targets the highly conserved active site within the palm domain. This is in contrast to the non-nucleoside inhibitors which bind to one of at least four known allosteric sites located in the thumb and palm domains of the enzyme. The diversity of these allosteric pockets has allowed for the development of a wide range of NNIs with different chemical scaffolds.
Conclusion
This compound represents a potent nucleoside inhibitor of the HCV NS5B polymerase with low nanomolar efficacy in cell-based assays. Its mechanism of action, targeting the enzymatic active site, is distinct from the allosteric inhibition of NNIs. The structural and mechanistic diversity among NS5B inhibitors provides multiple avenues for therapeutic intervention and the potential for combination therapies to enhance efficacy and combat the emergence of drug resistance. The provided experimental protocols and comparative data serve as a valuable resource for the continued research and development of novel anti-HCV agents.
References
- 1. genixpharma.com [genixpharma.com]
- 2. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Deleobuvir – HCV NS5B Polymerase Inhibitor (RUO) [benchchem.com]
Safety Operating Guide
Navigating the Disposal of AL-611: A Guide for Laboratory Professionals
Understanding the Waste Profile of AL-611
Given that this compound is a biologically active compound, it should be treated as potentially hazardous waste. Unused, expired, or contaminated this compound, along with any materials that have come into contact with it (e.g., gloves, vials, bench paper), must be segregated from general laboratory waste.
Key Principles for Disposal:
-
Avoid Sink and Trash Disposal: Never dispose of this compound down the drain or in the regular trash.[1][2][3] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[3][4]
-
Segregation is Crucial: this compound waste should be collected in dedicated, clearly labeled, and sealed containers.[5][6][7]
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols.[8] They can provide guidance on waste container types, labeling requirements, and pickup schedules.
Step-by-Step Disposal Procedure for this compound
The following steps outline a general procedure for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Solid Waste: Collect all materials contaminated with this compound, such as gloves, absorbent pads, and empty vials, in a designated, leak-proof container lined with a durable plastic bag.[7] This container must be clearly labeled as "Hazardous Waste" and should specify "this compound Solid Waste."
-
Liquid Waste: Unused or expired solutions of this compound should be collected in a separate, shatter-resistant container, also clearly labeled as "Hazardous Waste" with the chemical name "this compound Liquid Waste."[5][7] Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
-
Sharps: Any needles or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
2. Container Management:
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and the date accumulation started.[5][6]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9] This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure that incompatible waste types are segregated to prevent reactions.[9]
-
Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[1][6][9] Regularly inspect containers for any signs of leakage or degradation.
3. Waste Pickup and Disposal:
-
Contact EHS: Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), contact your EHS department to arrange for a hazardous waste pickup.[6][8]
-
Professional Disposal: The EHS department will ensure that the waste is transported to a licensed hazardous waste disposal facility.[3][10] The most common method for treating pharmaceutical waste is incineration.[3]
Quantitative Data Summary
In the absence of specific data for this compound, the following table provides general guidelines for hazardous waste accumulation in a laboratory setting, based on typical institutional policies.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (SAA) | 55 gallons of hazardous waste | [6] |
| Maximum Accumulation for Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [6] |
| Container Closure | Must be closed at all times except when adding waste | [1][6][9] |
| Storage Time Limit (SAA) | Up to 1 year for partially filled containers | [9] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research environment.
By adhering to these general yet critical safety and logistical procedures, researchers can ensure the responsible handling and disposal of investigational compounds like this compound, thereby protecting both laboratory personnel and the environment.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Guidelines [biology.ucsd.edu]
- 8. ehs.ucsf.edu [ehs.ucsf.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. medprodisposal.com [medprodisposal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
